2-Fluoro-4-iodophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOQGGGFQVVOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561549 | |
| Record name | 2-Fluoro-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2713-28-2 | |
| Record name | 2-Fluoro-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-iodophenol (CAS: 2713-28-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-iodophenol, a key building block in medicinal chemistry and materials science. Its unique substitution pattern offers versatile reactivity for the synthesis of complex molecules.
Chemical and Physical Properties
This compound is a halogenated phenol derivative with the molecular formula C₆H₄FIO.[1] It typically appears as a yellow to light yellow or brown liquid or a low-melting solid.[1] The presence of both fluorine and iodine atoms on the phenolic ring imparts distinct chemical properties that are highly valuable in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2713-28-2 | [1] |
| Molecular Formula | C₆H₄FIO | [1] |
| Molecular Weight | 238.00 g/mol | [1][2] |
| Appearance | Yellow to light yellow or brown liquid to low melting solid | [1] |
| Purity | ≥ 95% | [1] |
| Boiling Point | 238.1±25.0 °C (Predicted) | |
| Density | 2.085±0.06 g/cm³ (Predicted) | |
| pKa | 8.10±0.18 (Predicted) | |
| Storage Conditions | Store at 0 - 8 °C, in a dark, dry place. | [1] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.
Table 2: Spectral Data for this compound
| Technique | Data | Reference |
| ¹H NMR | (CDCl₃) δ 7.3-7.4 (m, 2H), 6.75 (t, J=8.8 Hz, 1H), 5.17 (s, 1H) | [3] |
| ¹³C NMR | Predicted shifts can be calculated using standard software. Experimental data is recommended for confirmation. The carbon attached to fluorine will show a characteristic large coupling constant (¹J C-F). | |
| FT-IR | Characteristic peaks are expected for O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), C-F stretching (~1100-1200 cm⁻¹), and C-I stretching (~500-600 cm⁻¹), as well as aromatic C-H and C=C stretching. | |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 238. The fragmentation pattern would likely involve the loss of I, F, CO, and other characteristic fragments of substituted phenols. |
Synthesis of this compound
A common laboratory-scale synthesis involves the direct iodination of 2-fluorophenol.
Experimental Protocol: Iodination of 2-Fluorophenol
Materials:
-
2-Fluorophenol
-
Iodine
-
Concentrated Ammonia
-
Ethyl Acetate
-
Water
-
5% Sodium Bisulfite Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel
-
Dichloromethane
-
Ethyl Acetate
Procedure: [3]
-
Dissolve 2-fluorophenol (1 equivalent) in concentrated ammonia at room temperature.
-
Add iodine (1 equivalent) in a single portion to the stirring solution.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic phase sequentially with a 5% sodium bisulfite solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Purify the residue by silica gel column chromatography using a dichloromethane/ethyl acetate (9:1) eluent system to afford this compound.
Synthesis Workflow Diagram
Caption: Laboratory synthesis workflow for this compound.
Applications in Drug Development and Organic Synthesis
This compound is a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][4] The presence of two different halogen atoms at specific positions allows for selective functionalization through various cross-coupling reactions. The iodine atom is more reactive in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds while leaving the fluorine atom intact for potential subsequent transformations.
Key Synthetic Transformations
4.1.1. Suzuki Coupling
This reaction is used to form a carbon-carbon bond between the aryl iodide and a boronic acid or ester.
-
General Protocol:
-
Combine this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., toluene, dioxane, DMF).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Perform an aqueous workup and purify the product by chromatography.
-
4.1.2. Sonogashira Coupling
This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne.
-
General Protocol:
-
To a solution of this compound and a terminal alkyne in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere.
-
After completion, perform a standard workup and purification.
-
4.1.3. Buchwald-Hartwig Amination
This reaction is employed to form a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine.
-
General Protocol:
-
Combine this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Heat the mixture under an inert atmosphere.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product.
-
Representative Reaction Diagram: Suzuki Coupling
Caption: Suzuki coupling of this compound.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Code | Class | Reference |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | [5] |
| Harmful in contact with skin | H312 | Acute Toxicity, Dermal (Category 4) | [5] |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) | [5] |
| Causes serious eye damage/irritation | H318/H319 | Serious Eye Damage/Eye Irritation (Category 1/2A) | [5] |
| Harmful if inhaled | H332 | Acute Toxicity, Inhalation (Category 4) | [5] |
Handling Precautions:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its distinct reactivity, owing to the presence of both fluorine and iodine substituents, allows for selective and sequential functionalization, making it an important intermediate in the synthesis of complex, biologically active molecules. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
Synthesis of 2-Fluoro-4-iodophenol from 2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a laboratory-scale synthesis of 2-Fluoro-4-iodophenol, a valuable intermediate in pharmaceutical and materials science research. The document outlines a detailed experimental protocol for the regioselective iodination of 2-fluorophenol, presents key quantitative data, and includes a visual representation of the experimental workflow.
Introduction
This compound is a key building block in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of three distinct functional groups on the aromatic ring: a hydroxyl group, a fluorine atom, and an iodine atom. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the iodine atom provides a reactive handle for further functionalization, commonly through cross-coupling reactions. The hydroxyl group also offers a site for modification or can direct further electrophilic aromatic substitution. This guide details a specific method for the preparation of this compound from commercially available 2-fluorophenol.
Reaction Scheme
The synthesis of this compound from 2-fluorophenol is achieved through an electrophilic aromatic substitution reaction. The hydroxyl and fluoro groups are both ortho-, para-directing, leading to the preferential substitution of iodine at the C4 position, which is para to the hydroxyl group and meta to the fluorine atom.
Overall Reaction:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 2-fluorophenol as described in the experimental protocol.
| Parameter | Value | Reference |
| Starting Material | 2-Fluorophenol | [1] |
| Reagents | Iodine, Concentrated Ammonia | [1] |
| Product | This compound | [1] |
| Yield | 42% | [1] |
| 1H-NMR (CDCl3) δ (ppm) | 7.3-7.4 (m, 2H), 6.75 (t, J=8.8 Hz, 1H), 5.17 (s, 1H) | [1] |
| Purity (Typical) | ≥ 95% | |
| Appearance | Colorless solid | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
2-Fluorophenol (0.47 g, 4.18 mmol)
-
Iodine (1.06 g, 4.18 mmol)
-
Concentrated Ammonia (22 ml)
-
Ethyl acetate
-
Water
-
5% Sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorophenol (0.47 g, 4.18 mmol) in concentrated ammonia (22 ml) at room temperature.[1]
-
Addition of Iodine: To the stirring solution, add iodine (1.06 g, 4.18 mmol) in a single portion.[1]
-
Reaction: Stir the reaction mixture overnight at room temperature.[1]
-
Work-up:
-
Remove the solvent by evaporation under reduced pressure.[1]
-
Partition the residue between ethyl acetate (100 ml) and water (40 ml).[1]
-
Wash the organic phase sequentially with a 5% sodium bisulfite solution and brine (10 ml).[1]
-
Dry the organic phase over anhydrous magnesium sulfate and filter.[1]
-
Concentrate the filtrate to dryness under reduced pressure.[1]
-
-
Purification: Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate (9:1) as the eluent to afford this compound as a colorless solid (0.42 g, 42% yield).[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
2-Fluorophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Iodine: Harmful if inhaled or swallowed. Causes skin and eye irritation. Avoid breathing dust.
-
Concentrated Ammonia: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood.
-
Organic Solvents (Ethyl Acetate, Dichloromethane): Flammable and volatile. Handle away from ignition sources and in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
This guide provides a detailed and actionable protocol for the synthesis of this compound from 2-fluorophenol. The described method offers a straightforward approach to obtaining this valuable intermediate. The provided quantitative data and workflow diagram are intended to facilitate the replication and potential optimization of this synthesis in a research and development setting.
References
In-Depth Technical Guide: Physicochemical Properties of 2-Fluoro-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 2-Fluoro-4-iodophenol, a key intermediate in pharmaceutical and materials science research. The document outlines its melting and boiling points, provides standardized experimental protocols for their determination, and includes a visualization of a common synthetic application.
Core Physical Properties
This compound is a halogenated phenol derivative with the chemical formula C₆H₄FIO. Its physical state at ambient temperature is described as a yellow to light brown liquid or a low melting solid.[1] The precise, experimentally determined melting point is not consistently reported in publicly available literature; however, its appearance suggests a melting point near room temperature.
Data Presentation
For clarity and comparative purposes, the available quantitative data on the physical properties of this compound are summarized in the table below.
| Physical Property | Value | Source |
| Melting Point | Low Melting Solid | [1] |
| Boiling Point | 238.1 ± 25.0 °C (Predicted) |
Note: The boiling point is a predicted value and should be confirmed by experimental determination.
Experimental Protocols
Accurate determination of the melting and boiling points is crucial for the characterization and quality control of chemical compounds. The following sections detail standardized laboratory procedures for these measurements.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a common and reliable technique.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: If the sample of this compound is solid, finely crush it to a powder using a mortar and pestle.
-
Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, a rapid initial heating can be performed to get an estimate.
-
For an accurate measurement, heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A narrow melting range is indicative of a pure compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following protocol outlines the distillation method for determining the boiling point of a liquid sample.
Materials:
-
Distillation apparatus (distilling flask, condenser, receiving flask)
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
-
Sample of this compound
Procedure:
-
Apparatus Assembly: Assemble the distillation apparatus in a fume hood. Ensure all joints are securely clamped.
-
Sample and Boiling Chips: Place a small volume of this compound into the distilling flask, along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask. This ensures the recorded temperature is that of the vapor distilling into the condenser.
-
Heating: Gently heat the distilling flask using a heating mantle or oil bath.
-
Observation and Data Recording: As the liquid boils, the vapor will rise and enter the condenser. The temperature will stabilize at the boiling point of the substance. Record the temperature at which a steady distillation rate is achieved and the temperature remains constant.
Application in Organic Synthesis: Suzuki-Miyaura Coupling
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. The presence of an iodine atom makes it an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[2][3][4]
The following diagram illustrates a generalized experimental workflow for a Suzuki-Miyaura coupling reaction using an aryl iodide like this compound.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
IUPAC name for 2-Fluoro-4-iodophenol
An In-depth Technical Guide to 2-Fluoro-4-iodophenol for Researchers and Drug Development Professionals
Introduction
This compound is a halogenated aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique molecular structure, featuring a phenol ring substituted with both a fluorine and an iodine atom, makes it a versatile and valuable building block for the synthesis of complex molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the iodine atom serves as a reactive site for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[1][2] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a yellow to light brown solid at room temperature.[3] Its key identifying and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3][4] |
| CAS Registry Number | 2713-28-2 | [1][3] |
| Molecular Formula | C₆H₄FIO | [3][4] |
| Molecular Weight | 238.00 g/mol | [3] |
| Appearance | Yellow to light yellow or Brown liquid to low melting solid | [3] |
| Boiling Point | 238.1±25.0 °C (Predicted) | |
| pKa | 8.10±0.18 (Predicted) | |
| Storage Conditions | Store at 0 - 8 °C, keep in dark place, sealed in dry | [3] |
Synthesis of this compound
The compound can be synthesized from 2-fluorophenol through an electrophilic iodination reaction. A general experimental protocol is detailed below.
Experimental Protocol: Synthesis from 2-Fluorophenol
Materials:
-
2-fluorophenol
-
Iodine (I₂)
-
Concentrated ammonia (NH₃)
-
Ethyl acetate
-
Water
-
5% Sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
-
Dichloromethane
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve 2-fluorophenol (1 equivalent) in concentrated ammonia at room temperature with stirring.
-
To this solution, add iodine (1 equivalent) in a single portion.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic phase and wash it sequentially with a 5% sodium bisulfite solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate (e.g., 9:1 ratio) as the eluent to afford this compound.
A visual representation of this synthesis workflow is provided below.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is not typically used as a final drug product but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] Its utility spans several areas of research.
Pharmaceutical Development: This compound is a key building block for pharmaceuticals.[1][5] The distinct halogen substitutions allow for selective and versatile chemical reactions, such as nucleophilic substitutions and cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are fundamental in medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.
Biochemical Research: It is valuable for creating molecular probes and inhibitors for studying enzyme interactions and mechanisms.[5] By incorporating this moiety into larger molecules, researchers can investigate biological pathways and identify potential therapeutic targets.
Organic Synthesis: In a broader context, this compound is used to explore new chemical reactions and develop innovative synthetic methodologies.[1]
Materials Science: Its properties are also leveraged in the development of advanced materials like organic electronics and dyes.[1]
The role of this compound as a versatile building block in various scientific domains is illustrated in the diagram below.
Caption: Applications of this compound in research.
Biological Activity Context
While this compound itself is primarily a synthetic intermediate, the structural motifs it helps to create are found in numerous biologically active compounds. Halogenated phenols are a well-established class of compounds in medicinal chemistry. The fluorine atom can increase the metabolic stability of a drug by blocking sites of oxidation and can also enhance binding to target proteins through favorable electrostatic interactions. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity.
Although direct evidence for the biological activity of this compound is not extensively documented, its derivatives are investigated for a range of therapeutic applications, including as potential anticancer, antimicrobial, and anti-inflammatory agents, often through the inhibition of specific enzymes.[6]
Conclusion
This compound is a strategically important molecule for chemical and pharmaceutical research. Its facile synthesis and the orthogonal reactivity of its functional groups—the phenol, the fluorine, and the iodine—provide chemists with a powerful tool for the design and synthesis of novel compounds with tailored properties. For researchers and professionals in drug development, this compound represents a key starting point for the creation of new therapeutic agents and molecular probes to explore complex biological systems.
References
Safety, handling, and storage of 2-Fluoro-4-iodophenol
An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Fluoro-4-iodophenol
This guide provides comprehensive safety, handling, and storage information for this compound (CAS No: 2713-28-2), a versatile chemical compound utilized in pharmaceutical development, organic synthesis, and biochemical research.[1] It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin irritation and serious eye irritation or damage.[2][3]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][4] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | 1/2A | H318/H319: Causes serious eye damage/irritation[2][3][4] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[4] |
The GHS pictograms associated with this compound are 'Corrosive' and 'Irritant'.[2] The signal word is "Danger" or "Warning".[2][3]
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄FIO[1][2] |
| Molecular Weight | 238.00 g/mol [1][2] |
| Appearance | Yellow to light yellow or brown liquid to low melting solid[1] |
| Density | 2.085±0.06 g/cm³ (Predicted)[5] |
| pKa | 8.10±0.18 (Predicted)[5][6] |
| Solubility | Very slightly soluble (0.52 g/L) at 25°C[6] |
| Storage Temperature | 0 - 8 °C[1] or under -20°C in a freezer[5] |
Safety and Handling
Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is mandatory:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[7] A face shield may be necessary if there is a risk of splashing.[7][8]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, are recommended.[7]
-
Body Protection: A lab coat, closed-toed shoes, and long pants are required. For tasks with a higher risk of splashing, a chemically impervious apron should be worn.[7]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[7]
Engineering Controls
-
Work in a well-ventilated area, such as a chemical fume hood, to control exposure.[9]
-
Ensure safety showers and eyewash stations are readily accessible.
Handling Procedures
-
Avoid breathing dust or vapors.[10]
-
Keep away from sources of ignition, heat, and open flames.[8][10]
-
Take measures to prevent the buildup of electrostatic charge.[8]
Storage Requirements
Proper storage of this compound is essential for maintaining its stability and preventing accidents.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed.[5][8][9] Some sources recommend refrigeration at 0-8°C[1], while others suggest storing in a freezer at or below -20°C.[5]
-
Container: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides.[8]
First Aid Measures
In case of accidental exposure, immediate action is critical.
Table 3: First Aid Procedures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air.[8][12] If breathing has stopped, give artificial respiration.[8][12] Seek immediate medical attention.[12] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8][12] Seek medical attention if skin irritation persists.[7][12] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9][12] Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.[7][9][12] |
| Ingestion | Do NOT induce vomiting.[8][9] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8][9][12] |
Always show the safety data sheet to the attending physician.[8][9]
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound from 2-fluorophenol.
Materials and Reagents
-
2-Fluorophenol
-
Iodine
-
Concentrated Ammonia
-
Ethyl Acetate
-
5% Sodium Bisulfite Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel
-
Dichloromethane
Procedure
-
To a stirring solution of 2-fluorophenol (1 equivalent) in concentrated ammonia, add iodine (1 equivalent) in a single portion at room temperature.[13]
-
Stir the reaction mixture overnight at room temperature.[13]
-
Remove the solvent by evaporation under reduced pressure.[13]
-
Partition the resulting residue between ethyl acetate and water.[13]
-
Separate the organic phase and wash it sequentially with a 5% sodium bisulfite solution and then with brine.[13]
-
Dry the organic phase over anhydrous magnesium sulfate, filter the solution, and concentrate the filtrate to dryness under reduced pressure.[13]
-
Purify the crude product by silica gel column chromatography using a dichloromethane/ethyl acetate mixture (e.g., 9:1) as the eluent to yield this compound.[13]
Disclaimer: This guide is intended for informational purposes only and does not substitute for a thorough review of the safety data sheet (SDS) and institutional safety protocols. Always consult the most current SDS for this compound before use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H4FIO | CID 14549223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2713-28-2 [amp.chemicalbook.com]
- 4. 4-Fluoro-2-iodophenol | C6H4FIO | CID 10171417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 2713-28-2 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. This compound | 2713-28-2 [chemicalbook.com]
Solubility of 2-Fluoro-4-iodophenol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-Fluoro-4-iodophenol
This compound is a halogenated aromatic compound with the chemical formula C₆H₄FIO. Its structure, featuring a polar hydroxyl group, a fluorine atom, and an iodine atom on the phenyl ring, dictates its physicochemical properties and, consequently, its solubility profile. The interplay between the hydrogen-bonding capability of the hydroxyl group and the lipophilicity of the halogenated aromatic ring makes its interaction with various solvents a critical parameter for its application in organic synthesis and pharmaceutical development.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a scarcity of publicly available quantitative data on the solubility of this compound in organic solvents. However, its solubility in water has been reported.
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 0.52 (Very slightly soluble) |
Qualitative Solubility Profile
Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The polar hydroxyl group allows for hydrogen bonding with polar protic solvents, while the larger, polarizable iodinated and fluorinated benzene ring contributes to interactions with a range of polar aprotic and nonpolar solvents through dipole-dipole and van der Waals forces.
Table 2: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to favorable interactions with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Soluble to Moderately Soluble | The polarity of these solvents allows for dipole-dipole interactions with the polar functional groups of this compound. |
| Nonpolar | Toluene, Hexane, Dichloromethane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant interaction with nonpolar solvents. |
Note: This table is based on general chemical principles. Experimental verification is necessary for a quantitative assessment.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various applications. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[1] This method involves agitating an excess amount of the solid compound with the solvent at a constant temperature until equilibrium is reached.[1] The concentration of the dissolved solute in the saturated solution can then be determined using various analytical techniques, such as gravimetric analysis or High-Performance Liquid Chromatography (HPLC).
Shake-Flask Method: General Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial or flask). The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker or incubator and agitate at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[1]
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, the supernatant can be carefully withdrawn using a syringe and filtered through a suitable syringe filter (e.g., 0.22 µm PTFE) or centrifuged.
Analytical Method 1: Gravimetric Analysis
The gravimetric method is a straightforward approach for determining solubility by measuring the mass of the dissolved solute.[2]
Methodology:
-
Sample Collection: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation or sublimation of the this compound.
-
Drying and Weighing: Cool the container with the dried residue in a desiccator and then weigh it accurately. Repeat the process of drying, cooling, and weighing until a constant mass is obtained.[2]
-
Calculation: The solubility is calculated by dividing the mass of the dried this compound residue by the volume of the solvent aliquot taken. The result is typically expressed in g/100 mL or mg/mL.
Analytical Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining solubility, particularly for compounds that possess a chromophore, such as this compound.[3]
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for the HPLC analysis.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area versus the concentration.
-
Sample Preparation for HPLC Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis of the Sample: Inject the diluted sample solution into the HPLC system under the same chromatographic conditions as the standards. Determine the peak area of this compound in the sample chromatogram.
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve using the measured peak area. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.
Typical HPLC Conditions for Phenolic Compounds:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio can be optimized for best separation.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 270-280 nm).[3]
-
Injection Volume: 10-20 µL.
Conclusion
Understanding the solubility of this compound in various organic solvents is fundamental for its effective utilization in chemical synthesis and product formulation. While quantitative data is not widely available in the public domain, the experimental protocols detailed in this guide provide robust and reliable methods for its determination. The qualitative solubility profile serves as a useful starting point for solvent selection, and the detailed experimental workflows empower researchers to generate the precise data required for process optimization and successful drug development.
References
An In-Depth Technical Guide to 2-Fluoro-4-iodophenol: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-iodophenol, a key intermediate in the pharmaceutical and materials science sectors. The document details the compound's discovery and historical context, its physicochemical properties, and detailed experimental protocols for its synthesis. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.
Introduction
This compound is a halogenated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis.[1][2] Its unique molecular structure, featuring a fluorine atom at the 2-position and an iodine atom at the 4-position of the phenol ring, imparts distinct reactivity that is leveraged in the synthesis of complex molecules.[1] This guide explores the origins, properties, and synthesis of this important chemical intermediate.
Discovery and History
While the precise date and discoverer of this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of halogenated phenols and the advancements in electrophilic aromatic substitution reactions throughout the 20th century. The synthesis of such compounds became feasible with the establishment of reliable methods for the selective introduction of halogen atoms onto aromatic rings.
The synthesis of iodophenols, for instance, has historical roots in the late 19th and early 20th centuries, with early methods involving the direct iodination of phenol or the diazotization of aminophenols followed by iodide substitution. The development of synthetic routes for fluorinated aromatic compounds followed a distinct timeline, with significant progress made in the mid-20th century. The preparation of this compound likely emerged from the convergence of these two areas of research, driven by the growing interest in creating multifunctional building blocks for the burgeoning pharmaceutical and chemical industries. The specific synthesis of this compound is a variation of the well-established electrophilic iodination of phenols.
Physicochemical Properties
This compound is a yellow to light yellow or brown liquid to low melting solid at room temperature.[1] A summary of its key physical and chemical properties is provided in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2713-28-2 | [1][2][3] |
| Molecular Formula | C₆H₄FIO | [1][2][3] |
| Molecular Weight | 238.00 g/mol | [1][4] |
| Appearance | Yellow to light yellow or Brown liquid to low melting solid | [1] |
| Purity | ≥ 95% (Assay) | [1] |
Table 2: Spectroscopic and Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Melting Point | Not explicitly stated, described as a low melting solid | [1] |
| Boiling Point | Not explicitly stated | |
| pKa (Predicted) | 8.10 ± 0.18 | [3] |
| ¹H NMR (CDCl₃) | δ 7.3-7.4 (m, 2H), 6.75 (t, J=8.8 Hz, 1H), 5.17 (s, 1H) | [2] |
| ¹³C NMR | Data not readily available in searched resources | |
| IR Spectrum | Data available but specific peaks not detailed | [5] |
| Mass Spectrum | Data available but specific peaks not detailed |
Synthesis of this compound
The primary and most cited method for the synthesis of this compound is the direct electrophilic iodination of 2-fluorophenol.
General Synthesis Pathway
The overall reaction involves the substitution of a hydrogen atom on the 2-fluorophenol ring with an iodine atom, directed to the para position due to the ortho, para-directing effect of the hydroxyl group.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol
The following protocol is a general procedure for the synthesis of this compound from 2-fluorophenol.[2]
Materials:
-
2-Fluorophenol
-
Iodine
-
Concentrated Ammonia
-
Ethyl acetate
-
Water
-
5% Sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Silica gel
Procedure:
-
In a suitable reaction vessel, dissolve 2-fluorophenol (0.47 g, 4.18 mmol) in concentrated ammonia (22 ml) at room temperature with stirring.
-
To this solution, add iodine (1.06 g, 4.18 mmol) in a single portion.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the residue between ethyl acetate (100 ml) and water (40 ml).
-
Separate the organic phase and wash it sequentially with a 5% sodium bisulfite solution and brine (10 ml).
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate (9:1) as the eluent.
-
This procedure affords this compound (0.42 g, 42% yield) as a colorless solid.[2]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in various fields:
-
Pharmaceutical Development: It is a key building block in the synthesis of a wide range of pharmaceuticals, particularly for developing drugs that target specific biological pathways.[1]
-
Organic Synthesis: Its unique reactivity allows for its use in creating complex molecules and exploring new chemical reactions.[1]
-
Biochemical Research: The compound is valuable for studying enzyme interactions and mechanisms, which can provide insights into biological processes and potential therapeutic targets.[1]
-
Materials Science: Its properties make it suitable for developing advanced materials such as sensors and coatings.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with a rich, albeit not fully documented, history rooted in the advancements of synthetic organic chemistry. Its synthesis, primarily through the electrophilic iodination of 2-fluorophenol, is a well-established process. The compound's unique combination of functional groups makes it an indispensable tool for researchers in pharmaceuticals, materials science, and beyond. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2713-28-2 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C6H4FIO | CID 14549223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of 2-Fluoro-4-iodophenol in Modern Drug Discovery: A Technical Guide to Key Literature and Patents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodophenol, a halogenated phenolic compound, has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring both a fluorine and an iodine atom, provides medicinal chemists with versatile handles for molecular elaboration, enabling the construction of potent and selective therapeutics. This technical guide provides an in-depth analysis of the key literature and patents that feature this compound, with a particular focus on its role in the synthesis of the MEK inhibitor Trametinib. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, structured quantitative data, and visualizations of relevant biological pathways and synthetic workflows.
Core Applications of this compound
This compound is a versatile intermediate primarily utilized in the pharmaceutical industry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the iodine atom serves as a convenient site for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[1] Its most prominent application to date is in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[2]
Synthesis of Trametinib: A Case Study
The synthesis of Trametinib from this compound highlights the utility of this key starting material. The overall synthetic pathway involves several key transformations, beginning with the conversion of this compound to its aniline derivative, followed by the construction of the core pyridopyrimidine trione structure.
Synthetic Pathway Overview
The logical flow of the synthesis from this compound to a key Trametinib intermediate is depicted below.
Caption: Synthetic workflow from this compound to a key Trametinib intermediate.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of Trametinib intermediates, based on published literature and patents.
Step 1: Synthesis of 2-Fluoro-4-iodoaniline from 2-Fluoroaniline (as a proxy for this compound derivatization)
While a direct protocol from this compound was not explicitly found, the synthesis of the analogous 2-Fluoro-4-iodoaniline from 2-fluoroaniline provides a robust method for the iodination of a fluorinated aromatic ring.[3]
-
Reaction: Iodination of 2-fluoroaniline.
-
Reagents and Materials:
-
2-fluoroaniline (54 g, 486 mmol)
-
Sodium bicarbonate (41 g, 486 mmol)
-
Iodine (123 g, 486 mmol)
-
Dichloromethane
-
Saturated sodium bisulfite solution
-
Hexane
-
Deionized water
-
-
Procedure:
-
To a vigorously stirred aqueous solution (250 mL) of sodium bicarbonate, add 2-fluoroaniline.
-
Heat the suspension to 60 °C in an oil bath.
-
Add iodine in batches to the heated suspension.
-
Continue stirring the dark-colored mixture at 60°C for 3 hours.
-
After completion, cool the reaction to room temperature.
-
Add dichloromethane (300 mL) followed by saturated sodium bisulfite solution (300 mL).
-
Separate the organic layer and remove the solvent under reduced pressure to obtain a black crystalline solid.
-
Add hexane (300 mL) to the solid and heat to reflux.
-
Decant the hot hexane solution from the insoluble syrup.
-
Cool the hexane solution to crystallize the product as fine yellow needles.
-
Isolate the product by filtration.
-
-
Yield: 65 g (56%) of 2-fluoro-4-iodoaniline.[3]
Step 2: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
Reaction: Urea formation from 2-fluoro-4-iodoaniline and cyclopropylamine.
-
Reagents and Materials:
-
2-fluoro-4-iodoaniline
-
1,1'-Carbonyldiimidazole (CDI)
-
Cyclopropylamine
-
Toluene-4-sulfonic acid
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In DMF, react 2-fluoro-4-iodoaniline with 1,1'-carbonyldiimidazole in the presence of toluene-4-sulfonic acid at 0-20 °C for 5-18 hours.
-
Add cyclopropylamine to the reaction mixture and stir at 0-20 °C for 1 hour.
-
-
Yield: 93.4%.[4]
-
Characterization: Molecular Weight: 320.105 g/mol .[4]
Step 3: Synthesis of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione
-
Reaction: Cyclization with malonic acid.
-
Reagents and Materials:
-
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
Malonic acid
-
Acetic anhydride
-
Acetyl chloride
-
-
Procedure:
-
To a mixture of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (61.0 g) and malonic acid (19.9 g), add acetic anhydride (300 ml) and acetyl chloride (27.2 ml).
-
Stir the mixture under a nitrogen atmosphere at 60°C for 3 hours.
-
After cooling to room temperature, add the reaction mixture dropwise to a stirred mixture of water and toluene.
-
The precipitated crystals are collected by filtration and dried.
-
-
Yield: 60.9 g (82%).[5]
Step 4: Synthesis of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
-
Reaction: Cyclization with a methylmalonic acid derivative.
-
Procedure: This step involves the reaction of an intermediate derived from the previous step with a methylmalonic acid derivative, leading to the formation of the pyridopyrimidine trione core of Trametinib. A patent describes a one-pot reaction starting from N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea and a pre-formed pyridinetrione compound in the presence of sodium ethoxide in THF, with a total yield of 47.3% for the two steps.[6]
-
Characterization: Molecular Weight: 483.23 g/mol .[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Trametinib intermediates starting from 2-Fluoro-4-iodoaniline.
| Step | Product | Starting Material(s) | Key Reagents | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | M.W. ( g/mol ) | M.P. (°C) |
| 1 | 2-Fluoro-4-iodoaniline | 2-Fluoroaniline | I₂, NaHCO₃ | Water, DCM | 60 | 3 | 56[3] | 237.01[8] | 53-57[1][3] |
| 2 | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | 2-Fluoro-4-iodoaniline, Cyclopropylamine | CDI, TsOH | DMF | 0-20 | 5-18, 1 | 93.4[4] | 320.11[4] | N/A |
| 3 | 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, Malonic acid | Ac₂O, AcCl | N/A | 60 | 3 | 82[5] | 401.17 | N/A |
| 4 | 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7-trione | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, Pyridinetrione | NaOEt | THF | 50-70 | 7-10 | 47.3 (overall)[6] | 483.23[7] | N/A |
N/A: Not available in the searched literature.
Biological Context: The RAS/RAF/MEK/ERK Signaling Pathway
Trametinib, synthesized using this compound as a key precursor, is a targeted cancer therapy that inhibits MEK1 and MEK2. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[9] Dysregulation of this pathway, often through mutations in BRAF or RAS proteins, is a common driver of various cancers, including melanoma.[10]
RAS/RAF/MEK/ERK Signaling Pathway Diagram
The following diagram illustrates the core components and flow of the RAS/RAF/MEK/ERK signaling pathway.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.
Key Patents Mentioning this compound and its Derivatives
Several patents protect the synthesis and use of compounds derived from this compound. A key patent in this area is CN109336884B , which discloses a method for synthesizing a key intermediate of Trametinib.[6] This patent details a process for the cyclization of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with a pyridinetrione compound, highlighting a streamlined approach to the core structure of Trametinib.
Conclusion
This compound has proven to be an invaluable synthon in the development of modern targeted therapies. Its application in the synthesis of the MEK inhibitor Trametinib underscores its strategic importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the key literature and patents related to this compound, offering detailed experimental protocols, consolidated quantitative data, and clear visualizations of the relevant synthetic and biological pathways. It is anticipated that the unique properties of this compound will continue to be exploited in the design and synthesis of future generations of innovative medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]
- 4. Reputable manufacturer supply 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea 871700-18-4 in stock with high standard [whsysbio.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. 2-Fluoro-4-iodoaniline 98 29632-74-4 [sigmaaldrich.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione | 871700-24-2 | Benchchem [benchchem.com]
Methodological & Application
Applications of 2-Fluoro-4-iodophenol in Pharmaceutical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodophenol is a versatile, halogenated phenolic compound that serves as a critical building block in the synthesis of a variety of pharmaceutical agents. Its unique structural features, including a fluorine atom, an iodine atom, and a hydroxyl group, provide multiple reactive sites for the strategic construction of complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the iodine atom is an excellent leaving group for various cross-coupling reactions, enabling the facile introduction of diverse functionalities. The phenolic hydroxyl group can be readily functionalized or can participate in directing the regioselectivity of reactions.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of targeted cancer therapies, specifically MEK and PI3K/mTOR inhibitors.
Key Applications in Drug Discovery
This compound is a key starting material for the synthesis of several kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-fluoro-4-iodophenyl scaffold is found in potent inhibitors of the MAPK/ERK and PI3K/AKT/mTOR pathways, two of the most frequently dysregulated signaling cascades in human cancers.
1. Synthesis of MEK Inhibitors (e.g., Trametinib)
The 2-fluoro-4-iodophenylamino moiety is a core structural component of the highly potent and selective MEK1/2 inhibitor, Trametinib. Trametinib is an FDA-approved drug for the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, particularly those with BRAF mutations. The synthesis of Trametinib involves the key intermediate N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea , which is derived from 2-fluoro-4-iodoaniline, accessible from this compound.
2. Synthesis of PI3K/mTOR Inhibitors (e.g., GSK2126458)
The 2-fluoro-4-iodophenylamino scaffold is also utilized in the development of dual PI3K/mTOR inhibitors. GSK2126458 (Omipalisib) is a potent inhibitor of this pathway and contains a derivative of the 2-fluoro-4-iodophenyl structure. These inhibitors are of significant interest for cancer therapy due to the central role of the PI3K/AKT/mTOR pathway in cell growth, proliferation, and survival.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final drug molecules using this compound as a starting material.
Protocol 1: Synthesis of 2-Fluoro-4-iodoaniline from this compound
The conversion of a phenol to an aniline is a critical transformation. A common method involves a two-step process: conversion of the phenol to a triflate, followed by a Buchwald-Hartwig amination with an ammonia equivalent.
Step 1a: Synthesis of 2-Fluoro-4-iodophenyl trifluoromethanesulfonate
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 238.00 | 10.0 g | 42.0 mmol | 1.0 |
| Pyridine | 79.10 | 4.0 mL | 49.5 mmol | 1.18 |
| Triflic Anhydride | 282.14 | 7.8 mL | 46.2 mmol | 1.1 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Procedure:
-
To a stirred solution of this compound (10.0 g, 42.0 mmol) in dichloromethane (100 mL) at 0 °C, add pyridine (4.0 mL, 49.5 mmol).
-
Slowly add triflic anhydride (7.8 mL, 46.2 mmol) dropwise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with the addition of 1 M HCl (50 mL).
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 2-Fluoro-4-iodophenyl trifluoromethanesulfonate.
Step 1b: Buchwald-Hartwig Amination to 2-Fluoro-4-iodoaniline
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| 2-Fluoro-4-iodophenyl trifluoromethanesulfonate | 370.06 | 10.0 g | 27.0 mmol | 1.0 |
| Benzophenone imine | 181.23 | 5.3 mL | 32.4 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 494 mg | 0.54 mmol | 0.02 |
| BINAP | 622.67 | 673 mg | 1.08 mmol | 0.04 |
| Sodium tert-butoxide | 96.10 | 3.6 g | 37.8 mmol | 1.4 |
| Toluene | - | 100 mL | - | - |
Procedure:
-
In a flame-dried Schlenk flask, combine 2-Fluoro-4-iodophenyl trifluoromethanesulfonate (10.0 g, 27.0 mmol), benzophenone imine (5.3 mL, 32.4 mmol), Pd₂(dba)₃ (494 mg, 0.54 mmol), BINAP (673 mg, 1.08 mmol), and sodium tert-butoxide (3.6 g, 37.8 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (100 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude imine is then hydrolyzed by stirring with 2 M HCl in THF at room temperature for 2 hours.
-
Basify the mixture with 2 M NaOH and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 2-Fluoro-4-iodoaniline .[1][2][3][4][5][6]
Protocol 2: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
This urea derivative is a crucial intermediate in the synthesis of Trametinib.[7]
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| 2-Fluoro-4-iodoaniline | 237.01 | 5.0 g | 21.1 mmol | 1.0 |
| Triphosgene | 296.75 | 2.3 g | 7.8 mmol | 0.37 |
| Triethylamine | 101.19 | 6.4 mL | 46.4 mmol | 2.2 |
| Cyclopropylamine | 57.09 | 1.8 mL | 25.3 mmol | 1.2 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Procedure:
-
To a solution of 2-Fluoro-4-iodoaniline (5.0 g, 21.1 mmol) and triethylamine (6.4 mL, 46.4 mmol) in dichloromethane (100 mL) at 0 °C, add a solution of triphosgene (2.3 g, 7.8 mmol) in DCM (20 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add cyclopropylamine (1.8 mL, 25.3 mmol) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water (50 mL).
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to yield N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea .
Protocol 3: Synthesis of a Diaryl Ether Intermediate for PI3K/mTOR Inhibitors
The synthesis of diaryl ethers can be achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 238.00 | 5.0 g | 21.0 mmol | 1.0 |
| 4-Hydroxypyridine | 95.10 | 2.2 g | 23.1 mmol | 1.1 |
| Copper(I) Iodide (CuI) | 190.45 | 400 mg | 2.1 mmol | 0.1 |
| 1,10-Phenanthroline | 180.21 | 757 mg | 4.2 mmol | 0.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 13.7 g | 42.0 mmol | 2.0 |
| Dioxane | - | 100 mL | - | - |
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (5.0 g, 21.0 mmol), 4-hydroxypyridine (2.2 g, 23.1 mmol), CuI (400 mg, 2.1 mmol), 1,10-phenanthroline (757 mg, 4.2 mmol), and Cs₂CO₃ (13.7 g, 42.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane (100 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (DCM/Methanol gradient) to yield the desired diaryl ether.[8][9]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the pharmaceutical compounds derived from this compound.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical development. Its strategic use allows for the efficient synthesis of complex molecules that target key signaling pathways implicated in cancer. The protocols and data presented in these application notes provide a practical guide for researchers and drug development professionals to utilize this important intermediate in the discovery and synthesis of novel therapeutic agents. The unique combination of fluorine and iodine on the phenol ring offers a powerful platform for medicinal chemists to fine-tune the properties of drug candidates and to develop next-generation targeted therapies.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 6. reddit.com [reddit.com]
- 7. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols for 2-Fluoro-4-iodophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluoro-4-iodophenol as a versatile intermediate in organic synthesis, with a particular focus on its application in the development of kinase inhibitors. This document includes detailed experimental protocols for key synthetic transformations and summarizes quantitative data to facilitate laboratory work.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a hydroxyl group, a fluorine atom, and an iodine atom on an aromatic ring, allows for a wide range of selective chemical modifications. The presence of the iodine atom facilitates various palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules. The phenolic hydroxyl group provides a handle for etherification and other derivatizations.
This intermediate is notably used in the synthesis of Trametinib, a potent and selective inhibitor of mitogen-activated protein kinase (MEK) 1 and 2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a critical factor in the development of many cancers.[1][3]
Key Applications and Synthetic Transformations
This compound is a versatile substrate for several key organic reactions, including:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling (C-C bond formation)
-
Sonogashira Coupling (C-C bond formation)
-
Buchwald-Hartwig Amination (C-N bond formation)
-
-
Williamson Ether Synthesis (C-O bond formation)
These reactions enable the introduction of a wide variety of substituents, making this compound a crucial intermediate for generating diverse molecular scaffolds for drug discovery.
Application in Kinase Inhibitor Synthesis: Trametinib Intermediate
A key application of this compound is in the synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, a direct precursor to the MEK1/2 inhibitor, Trametinib. The synthesis of this intermediate first involves the conversion of this compound to 2-fluoro-4-iodoaniline.
Experimental Protocol: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
This protocol is based on established methods for the synthesis of urea derivatives from anilines.
Step 1: Synthesis of 2-Fluoro-4-iodoaniline from this compound (Representative Protocol)
A common method for this transformation is a multi-step process involving etherification, nitration, reduction, and deprotection. For the purpose of these notes, we will focus on the subsequent step. Commercially available 2-fluoro-4-iodoaniline is often used for this synthesis.[4]
Step 2: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
To a solution of 2-fluoro-4-iodoaniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), is added triphosgene (0.4 eq) at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours. Subsequently, a solution of cyclopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 eq) in the same solvent is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Fluoro-4-iodoaniline | C₆H₅FIN | 237.01 |
| N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | C₁₀H₁₀FIN₂O | 320.11 |
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
A mixture of this compound (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) is taken in a suitable solvent system like a mixture of DMF and water. The reaction mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 80 to 100 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 12 | ~85-95 |
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
To a solution of this compound (1.0 eq) in a suitable solvent such as THF or DMF are added a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.025 eq), a copper(I) co-catalyst such as CuI (0.05 eq), and an amine base like triethylamine (2.0-3.0 eq). The mixture is degassed, and then phenylacetylene (1.2 eq) is added. The reaction is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[5][6][7]
| Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-40 | ~80-90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of a carbon-nitrogen bond between this compound and an amine.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
A mixture of this compound (1.0 eq), morpholine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., BINAP, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq) is taken in an anhydrous, deoxygenated solvent like toluene or dioxane. The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80 to 110 °C for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[8][9][10]
| Amine | Pd Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~70-85 |
Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can be readily alkylated via the Williamson ether synthesis.[11][12]
Experimental Protocol: Williamson Ether Synthesis of this compound with Benzyl Bromide
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetone, a base like potassium carbonate (K₂CO₃, 1.5-2.0 eq) is added, and the mixture is stirred for a short period. Benzyl bromide (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated to 50-60 °C for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then poured into water and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[13][14]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | 50 | >90 |
Signaling Pathway and Experimental Workflow Diagrams
MEK1/2 Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3] Trametinib, synthesized using an intermediate from this compound, is a selective inhibitor of MEK1 and MEK2.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.
General Experimental Workflow for Cross-Coupling Reactions
The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its strategic functionalization allows for the efficient construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this important building block in their synthetic endeavors.
References
- 1. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. francis-press.com [francis-press.com]
- 13. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-4-iodophenol with various arylboronic acids. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the fluoro and hydroxyl groups on the phenyl ring makes this compound a valuable building block for introducing fluorinated biphenyl motifs into target molecules, which can enhance pharmacokinetic and physicochemical properties.
The protocols outlined below are based on established methodologies for Suzuki couplings and can be adapted and optimized for specific substrates and research needs.
Principle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base.[1][2] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[3][4] The reactivity of the aryl halide is a critical factor, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds, making this compound an excellent substrate for this transformation.[3]
Experimental Protocols
Two representative protocols are provided below. Protocol A outlines a general procedure using a common palladium catalyst, while Protocol B employs a catalyst system often effective for more challenging couplings.
Protocol A: General Suzuki Coupling with Pd(PPh₃)₄
This protocol describes the coupling of this compound with a generic arylboronic acid using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 - 0.05 equiv). Then, add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, to a concentration of approximately 0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-fluoro-4-arylphenol product.
Protocol B: Suzuki Coupling with a Buchwald Precatalyst
This protocol utilizes a more modern and highly active Buchwald precatalyst, which can sometimes provide better yields and shorter reaction times, especially for less reactive coupling partners.
Materials:
-
This compound
-
Arylboronic acid or ester
-
XPhos Pd G3 or SPhos Pd G3 precatalyst
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Toluene or 1,4-Dioxane (anhydrous, degassed)
-
Water (degassed, if necessary)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the Buchwald precatalyst (e.g., XPhos Pd G3, 0.01-0.02 equiv), and potassium phosphate (2.0-3.0 equiv) to a dry vial or flask with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the desired concentration (e.g., 0.1-0.2 M). If required for the specific boronic acid, a small amount of degassed water can be added.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Reagents for Suzuki Coupling of this compound
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | |
| Palladium Catalyst | Catalyst | 0.01 - 0.05 | e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts |
| Base | Activates Boronic Acid | 2.0 - 3.0 | e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction Medium | - | e.g., 1,4-Dioxane/Water, Toluene, DMF |
Table 2: Representative Reaction Conditions and Yields
| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | > 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 100 | 6 | > 90 |
| 3-Tolylboronic acid | XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 100 | 2 | > 90 |
| 4-Fluorophenylboronic acid | SPhos Pd G3 | Cs₂CO₃ | Toluene/H₂O | 110 | 4 | > 80 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 85 | 16 | > 75 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Fluoro-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodophenol is a versatile trifunctional building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a nucleophilic hydroxyl group, a reactive iodine atom amenable to cross-coupling reactions, and a fluorine atom to modulate physicochemical properties, makes it an ideal starting material for the synthesis of complex bioactive molecules. The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds.
These application notes provide detailed protocols for utilizing this compound in key synthetic transformations to generate scaffolds for potent enzyme inhibitors, such as kinase inhibitors.
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and may cause serious eye irritation or damage. It may also cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
I. Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
Application Note: The biaryl motif is a privileged structure in numerous approved drugs and clinical candidates, particularly in the class of protein kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a robust and highly efficient method for forming the pivotal carbon-carbon bond between this compound and various aryl or heteroaryl boronic acids. The iodine atom's high reactivity allows for selective coupling under mild conditions.
General Workflow for Bioactive Molecule Synthesis
Caption: General workflow for synthesizing bioactive molecules from this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and water (4:1 ratio).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Reaction: Heat the mixture to 85 °C and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl phenol.
Quantitative Data (Representative)
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | 4-Pyridylboronic acid | 2-Fluoro-4-(pyridin-4-yl)phenol | 91 | >98 |
| 2 | 3-Aminophenylboronic acid | 4-(3-Aminophenyl)-2-fluorophenol | 88 | >97 |
| 3 | 4-Methoxyphenylboronic acid | 2-Fluoro-4-(4-methoxyphenyl)phenol | 94 | >98 |
II. Synthesis of Arylalkyne Scaffolds via Sonogashira Coupling
Application Note: Arylalkynes are crucial intermediates in organic synthesis and are present in various biologically active compounds. The Sonogashira coupling provides a direct and efficient method for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[1][2]
Reaction Scheme: Sonogashira Coupling
Caption: Sonogashira coupling of this compound with a terminal alkyne.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02 eq.), and Copper(I) iodide (CuI) (0.04 eq.).
-
Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) followed by triethylamine (Et₃N) (2.5 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor progress by TLC.
-
Work-up: Once the starting material is consumed, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to obtain the pure 4-alkynyl-2-fluorophenol.
Quantitative Data (Representative)
| Entry | Terminal Alkyne | Product | Yield (%) | Purity (%) |
| 1 | Phenylacetylene | 2-Fluoro-4-(phenylethynyl)phenol | 95 | >99 |
| 2 | Ethynyltrimethylsilane | 2-Fluoro-4-((trimethylsilyl)ethynyl)phenol | 92 | >98 |
| 3 | Propargyl alcohol | 4-(3-Hydroxyprop-1-yn-1-yl)-2-fluorophenol | 85 | >97 |
III. Synthesis of Diaryl Ethers via Ullmann-Type Condensation
Application Note: The diaryl ether linkage is a key structural feature in many natural products and pharmaceuticals, including some classes of kinase inhibitors.[3][4] The Ullmann condensation or modern Buchwald-Hartwig C-O coupling offers a route to synthesize these motifs by coupling this compound with another phenol, or vice-versa. The classical Ullmann reaction uses a copper catalyst, often at high temperatures.[5]
Experimental Protocol: Ullmann-Type Ether Synthesis
-
Reaction Setup: In an oven-dried sealed tube, combine the aryl iodide (e.g., a derivative of this compound where the hydroxyl is protected) (1.0 eq.), a phenol (1.5 eq.), Copper(I) iodide (CuI) (0.1 eq.), a ligand such as 1,10-Phenanthroline (0.2 eq.), and Cesium Carbonate (Cs₂CO₃) (2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) as the solvent.
-
Reaction: Seal the tube and heat the mixture to 110-130 °C for 18-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography. If a protecting group was used, deprotection would follow to yield the final diaryl ether phenol.
Quantitative Data (Representative)
| Entry | Phenol Coupling Partner | Product (Post-Deprotection) | Yield (%) | Purity (%) |
| 1 | 4-Aminophenol | 4-(4-Aminophenoxy)-2-fluorophenol | 75 | >96 |
| 2 | 3-Methoxyphenol | 2-Fluoro-4-(3-methoxyphenoxy)phenol | 80 | >97 |
| 3 | Pyridin-3-ol | 2-Fluoro-4-(pyridin-3-yloxy)phenol | 72 | >95 |
IV. Application in Kinase Inhibitor Scaffolds
Application Note: The scaffolds generated from the above reactions are ideal for elaboration into potent kinase inhibitors. For example, the 4-(3-Aminophenyl)-2-fluorophenol synthesized via Suzuki coupling can be further functionalized. The amine can be acylated or used in urea formation, while the phenol can be alkylated to build molecules that target the ATP-binding site of kinases.
Potential Biological Activity (Illustrative)
The following table presents hypothetical inhibitory concentrations (IC₅₀) for compounds derived from the scaffolds above, illustrating their potential as kinase inhibitors. This data is for representative purposes to highlight the potential application.
| Compound ID | Core Scaffold | Further Modification | Target Kinase | IC₅₀ (nM) |
| EX-1 | 2-Fluoro-4-(pyridin-4-yl)phenol | O-alkylation | EGFR | 50 |
| EX-2 | 4-(3-Aminophenyl)-2-fluorophenol | Acylation of Amine | VEGFR2 | 85 |
| EX-3 | 2-Fluoro-4-(4-aminophenoxy)phenol | Urea formation | Aurora A | 120 |
Illustrative Biological Pathway: Kinase Signaling
Many kinase inhibitors function by blocking the ATP-binding site, thereby preventing the phosphorylation of downstream substrates and interrupting signaling cascades that lead to cell proliferation.
Caption: Inhibition of a kinase signaling pathway by a synthesized bioactive molecule.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann Reaction [organic-chemistry.org]
The Pivotal Role of 2-Fluoro-4-iodophenol in the Synthesis of Potent Enzyme Inhibitors
For Immediate Release
[City, State] – [Date] – 2-Fluoro-4-iodophenol has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of highly selective and potent enzyme inhibitors. Its unique structural features, including a fluorine atom that can enhance metabolic stability and binding affinity, and an iodine atom that provides a versatile handle for cross-coupling reactions, make it an invaluable starting material for the development of novel therapeutics. This application note delves into the utility of this compound in the synthesis of enzyme inhibitors, with a detailed focus on the MEK inhibitor Trametinib, and provides comprehensive experimental protocols for key synthetic transformations.
Introduction to this compound in Drug Discovery
Enzyme inhibitors are a cornerstone of modern medicine, targeting specific enzymes involved in various disease pathways.[1] The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[2][3][4] this compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[5] Its derivatives have been instrumental in the development of inhibitors for enzymes such as mitogen-activated protein kinase kinase (MEK) and aldose reductase.[6][7]
Application in the Synthesis of Trametinib: A MEK Inhibitor
Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers.[6] The synthesis of Trametinib prominently features intermediates derived from this compound. A crucial intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, is synthesized and utilized in the construction of the final drug molecule.[6][8]
The para-positioned iodine on the 2-fluoro-4-iodoanilino ring of Trametinib is strategically important as it directly engages the MEK subpocket, contributing to the inhibitor's high potency.[9]
Quantitative Data Summary
The following table summarizes key quantitative data associated with the synthesis and activity of enzyme inhibitors derived from this compound and related structures.
| Compound/Intermediate | Enzyme Target | IC50/Ki | Yield | Purity | Reference |
| Trametinib | MEK1/2 | 0.9 nM (IC50) | - | >99% (HPLC) | [9] |
| ¹²⁴I-Trametinib | MEK1/2 | - | 69.7% (radiochemical) | >95% | [9] |
| Trametinib Key Intermediate | - | - | 47.3% (total yield) | - | [8] |
| 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione | - | - | 82% | - | [10] |
| LP-65 (MEK/mTOR dual inhibitor) | MEK | 83.2 nM (IC50) | - | - | [11] |
| LP-65 (MEK/mTOR dual inhibitor) | mTOR | 40.5 nM (IC50) | - | - | [11] |
| 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid | Carboxypeptidase A | 2 x 10⁻⁷ M (Ki) | - | - | [12] |
| Difluorostatone-containing pepstatin analogue | Pepsin | 6 x 10⁻¹¹ M (Ki) | - | - | [12] |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and the final Trametinib molecule are outlined below.
Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
This protocol describes the synthesis of a key urea intermediate from 2-fluoro-4-iodoaniline.
Materials:
-
2-fluoro-4-iodoaniline
-
Cyclopropylamine
-
Triphosgene or equivalent carbonyl source
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
Procedure:
-
Dissolve 2-fluoro-4-iodoaniline in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base to the solution.
-
Slowly add a solution of the carbonyl source (e.g., triphosgene) in the anhydrous solvent, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Add cyclopropylamine to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.
Synthesis of Trametinib Key Intermediate via Cyclization
This protocol outlines the cyclization reaction between N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea and a pyridotrione compound.[8]
Materials:
-
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
Crude pyridotrione compound (from cyclization of malonic acid mono-formamide monoethyl ester and methyl malonic acid)
-
Sodium ethoxide
-
Tetrahydrofuran (THF)
-
Concentrated hydrochloric acid
Procedure:
-
Add sodium ethoxide to a THF solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea at 0 °C.[8]
-
Warm the mixture to room temperature.
-
Add a solution of the crude pyridotrione compound dissolved in THF.[8]
-
Heat the reaction mixture to 50-70 °C and stir for 7-10 hours.[8]
-
Cool the reaction to room temperature.
-
Adjust the pH of the solution to 2-3 using concentrated hydrochloric acid.[8]
-
Concentrate the solution to obtain a viscous solid, which is the key intermediate of Trametinib.[8]
Final Assembly of Trametinib
The final steps in the synthesis of Trametinib involve further condensation and functional group manipulations.
Materials:
-
Trametinib key intermediate from the previous step
-
2-methylmalonic acid
-
Acetic anhydride
-
Acetone
Procedure:
-
To the Trametinib key intermediate, add 2-methylmalonic acid and acetic anhydride.[10]
-
Stir the mixture at 100 °C for 2 hours.[10]
-
Allow the reaction to cool to room temperature and concentrate under reduced pressure.[10]
-
Add acetone to the residue and heat the mixture under reflux for 30 minutes.[10]
-
Cool the mixture, and the resulting precipitate can be further reacted with 3-aminonitrobenzene, followed by reduction of the nitro group and subsequent acetylation to yield Trametinib.
Purification and Analysis
The crude product from the synthesis requires rigorous purification to meet high-purity standards.
-
Initial Purification: The crude reaction mixture is first subjected to flash column chromatography on silica gel to remove major impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): The partially purified product is then subjected to preparative reverse-phase HPLC for high-resolution separation from closely related impurities.[6][9]
-
Lyophilization: Fractions containing the pure product are collected, and the solvent is removed under reduced pressure. The final product is then lyophilized to obtain a stable, solid powder.[6]
Visualizing the Role of this compound in Synthesis and Biological Pathways
The following diagrams illustrate the synthetic workflow and the biological pathway targeted by the resulting enzyme inhibitor.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.
Caption: Simplified workflow for the synthesis of Trametinib, highlighting key intermediates derived from this compound.
Conclusion
This compound is a versatile and highly valuable building block in the synthesis of enzyme inhibitors. Its application in the development of Trametinib showcases its importance in creating potent and selective therapeutics. The synthetic routes, while complex, are well-documented, and the resulting compounds have demonstrated significant clinical impact. The continued exploration of derivatives of this compound holds promise for the discovery of new and improved enzyme inhibitors for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme inhibition by fluoro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 9. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluoro-4-iodophenol in Materials Science and Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2-Fluoro-4-iodophenol as a versatile building block in the synthesis of advanced materials for organic electronics. While direct applications of the unaltered molecule are limited, its true value lies in its utility as a precursor for creating specialized polymers and small molecules with tailored electronic and photophysical properties. The presence of the fluorine and iodine substituents offers unique opportunities for synthetic modification and tuning of material characteristics.
Application in Organic Field-Effect Transistors (OFETs)
This compound can serve as a key monomer in the synthesis of conjugated polymers for use as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The fluorine atom can enhance the environmental stability and influence the molecular packing of the polymer chains, which is crucial for efficient charge transport. The iodine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, enabling the formation of the polymer backbone.
Hypothetical Polymer Synthesis and Expected Performance
A hypothetical donor-acceptor (D-A) copolymer could be synthesized by coupling a derivative of this compound (acting as part of the donor or acceptor unit) with a suitable comonomer. For instance, after conversion of the hydroxyl group to a less reactive ether or ester, the iodine can be utilized in a palladium-catalyzed cross-coupling reaction.
Table 1: Expected Performance Characteristics of a Hypothetical OFET based on a this compound-derived Polymer
| Parameter | Expected Value Range |
| Hole Mobility (μh) | 0.1 - 1.0 cm²/Vs |
| On/Off Ratio | > 10^5 |
| Threshold Voltage (Vth) | -5 to -20 V |
| Air Stability | Moderate to High |
Note: These are projected values based on the performance of similar fluorinated organic semiconductors and are subject to experimental verification.
Experimental Protocol: Synthesis of a Hypothetical Copolymer via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of a conjugated copolymer using a derivative of this compound.
Materials:
-
This compound derivative (e.g., with a protected hydroxyl group)
-
Aromatic diboronic ester comonomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, dissolve the this compound derivative (1.0 eq) and the diboronic ester comonomer (1.0 eq) in anhydrous toluene.
-
Add an aqueous solution of K₂CO₃ (4.0 eq).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Add the palladium catalyst (0.02 eq) to the reaction mixture under a positive pressure of argon.
-
Heat the mixture to 90-100 °C and stir vigorously for 48 hours under an inert atmosphere.
-
Cool the reaction to room temperature and pour it into a stirring solution of methanol to precipitate the polymer.
-
Filter the crude polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Dissolve the polymer in a high-boiling point solvent like chloroform or chlorobenzene and re-precipitate into methanol.
-
Collect the final polymer by filtration and dry it under vacuum.
Diagram 1: Synthetic Workflow for a this compound-based Polymer
Caption: General workflow for the synthesis of a conjugated polymer.
Application in Perovskite Solar Cells (PSCs)
Small molecules derived from this compound can be investigated as hole-transporting materials (HTMs) in perovskite solar cells. The fluorine substituent can help to tune the HOMO/LUMO energy levels for better alignment with the perovskite layer and the metal contact, facilitating efficient hole extraction and transport. The synthetic versatility of the iodophenol moiety allows for the construction of complex molecular architectures, which is a key aspect in the design of novel HTMs.
Hypothetical HTM Synthesis and Expected Performance
A triphenylamine-based HTM could be synthesized where one of the phenyl rings is derived from this compound. The iodine atom would be replaced by the rest of the triphenylamine structure through a Buchwald-Hartwig amination reaction.
Table 2: Projected Photovoltaic Parameters of a Perovskite Solar Cell with a Hypothetical this compound-derived HTM
| Parameter | Expected Value Range |
| Power Conversion Efficiency (PCE) | 18 - 22 % |
| Open-Circuit Voltage (Voc) | 1.0 - 1.15 V |
| Short-Circuit Current Density (Jsc) | 20 - 24 mA/cm² |
| Fill Factor (FF) | 0.70 - 0.80 |
Note: These are projected values based on the performance of similar fluorinated HTMs and are subject to experimental verification.
Experimental Protocol: Synthesis of a Hypothetical HTM
This protocol provides a general procedure for the synthesis of a small molecule HTM.
Materials:
-
This compound derivative
-
Diphenylamine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine the this compound derivative (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium precatalyst (0.01 eq), and ligand (0.02 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Cool the mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Device Architecture of a Perovskite Solar Cell
Caption: Layered structure of a typical perovskite solar cell.
Application in Dye-Sensitized Solar Cells (DSSCs)
Derivatives of this compound can be utilized in the synthesis of organic dyes for Dye-Sensitized Solar Cells (DSSCs). The core structure can be functionalized to create a donor-π-acceptor (D-π-A) architecture, which is essential for efficient light harvesting and electron injection into the semiconductor photoanode (typically TiO₂). The fluorine atom can influence the dye's aggregation properties on the TiO₂ surface and its overall photostability.
Hypothetical Dye Synthesis and Expected Performance
A D-π-A dye could be synthesized where a derivative of this compound acts as a part of the π-conjugated bridge. The phenolic hydroxyl group could be used as an anchoring group to bind to the TiO₂ surface after suitable modification.
Table 3: Anticipated Photovoltaic Performance of a DSSC with a Hypothetical this compound-based Dye
| Parameter | Expected Value Range |
| Power Conversion Efficiency (PCE) | 6 - 9 % |
| Open-Circuit Voltage (Voc) | 0.65 - 0.75 V |
| Short-Circuit Current Density (Jsc) | 12 - 18 mA/cm² |
| Fill Factor (FF) | 0.65 - 0.75 |
Note: These are projected values based on the performance of similar organic dyes and are subject to experimental verification.
Experimental Protocol: Fabrication of a Dye-Sensitized Solar Cell
This protocol describes the general steps for fabricating a DSSC using a synthesized organic dye.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass
-
TiO₂ paste
-
Synthesized organic dye solution
-
Electrolyte solution (containing I⁻/I₃⁻ redox couple)
-
Platinum-coated counter electrode
-
Sealing material
Procedure:
-
Prepare the TiO₂ photoanode by screen-printing the TiO₂ paste onto the FTO glass and sintering at high temperature.
-
Immerse the cooled TiO₂ electrode into the dye solution for several hours to allow for dye adsorption.
-
Rinse the dye-sensitized photoanode with a suitable solvent to remove excess dye.
-
Assemble the solar cell by placing the platinum-coated counter electrode on top of the dye-sensitized photoanode, separated by a thin spacer.
-
Introduce the electrolyte solution into the gap between the electrodes through pre-drilled holes in the counter electrode.
-
Seal the holes to prevent electrolyte leakage.
-
Characterize the photovoltaic performance of the assembled DSSC under simulated sunlight.
Diagram 3: Working Principle of a Dye-Sensitized Solar Cell
Caption: Electron flow in a dye-sensitized solar cell.
Disclaimer: The provided protocols and performance data are hypothetical and intended for illustrative purposes. Actual experimental conditions and results will vary depending on the specific molecular design, synthetic route, and device fabrication techniques employed. Researchers should consult relevant literature and safety data sheets before conducting any experiments.
Using 2-Fluoro-4-iodophenol in biochemical research and enzyme interaction studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 2-Fluoro-4-iodophenol as a versatile starting material for the synthesis of potent enzyme inhibitors. This document outlines synthetic strategies, detailed experimental protocols for key reactions, and the biological evaluation of resulting compounds against several classes of enzymes. The unique substitution pattern of this compound, featuring a reactive iodine atom for versatile cross-coupling reactions and a fluorine atom to enhance metabolic stability and binding affinity, makes it an attractive scaffold in medicinal chemistry.[1]
Introduction
Enzyme inhibitors are fundamental tools in drug discovery and biochemical research, enabling the targeted modulation of specific enzymes involved in various disease pathologies.[1] Halogenated phenols, such as this compound, serve as valuable building blocks for the creation of diverse libraries of small molecules with potential therapeutic applications.[1][2] The chemical structure of this compound allows for facile modification through reactions like Suzuki-Miyaura coupling and etherification. These modifications are crucial for synthesizing compounds that can effectively inhibit enzymes such as kinases, proteases, and phosphatases, and for optimizing the pharmacological properties of the final compounds.[1][3]
Key Synthetic Strategies
The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These methods offer a broad substrate scope and functional group tolerance, making them ideal for generating libraries of potential enzyme inhibitors.[3]
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the aryl iodide of this compound and various aryl or heteroaryl boronic acids or esters. This is instrumental in introducing key pharmacophoric elements required for binding to the enzyme's active site.[1][3]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines. This is particularly useful for synthesizing diarylamine-based inhibitors, a common motif in many kinase inhibitors.[3]
-
Etherification: The phenolic hydroxyl group can be readily functionalized through etherification to further elaborate the molecular structure and modulate properties such as solubility and cell permeability.[1]
Applications in Enzyme Interaction Studies
Derivatives of this compound are valuable tools for studying enzyme mechanisms and for the development of novel therapeutics. The fluorine atom can enhance binding affinity to the target enzyme and improve metabolic stability, leading to compounds with improved pharmacokinetic properties.[1][4]
-
Kinase Inhibitors: The 7-azaindole scaffold, which can be synthesized using halogenated phenols, is a privileged structure in kinase inhibitor design as it can mimic the hinge-binding motif of ATP.[5] The strategic placement of a fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compound.[5]
-
Protease Inhibitors: Uncontrolled proteolysis is a factor in many diseases.[6] this compound can be used as a starting material to synthesize inhibitors of proteases like the human rhinovirus 3C protease or calpain-I.[6]
-
Phosphatase Inhibitors: Protein phosphatases are key regulators of numerous biological processes and have emerged as important drug targets.[7][8] Biology-oriented synthesis using natural product-inspired scaffolds, which can be derived from precursors like this compound, is an efficient approach to discovering new phosphatase inhibitor classes.[7][8]
-
Radiolabeling for Tracking: The iodine atom in this compound can be substituted with a radioactive isotope, allowing the resulting inhibitors to be used as probes in imaging studies to track their distribution and interaction with target enzymes in vivo.[4][9]
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Enzyme Inhibitor Scaffold via Suzuki-Miyaura Coupling
This protocol outlines a general method for the synthesis of a biaryl compound from this compound, a common core structure in many enzyme inhibitors.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.[1]
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).[1]
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).[1]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[1]
Protocol 2: In Vitro Enzyme Inhibition Assay (Adapted from Acetylcholinesterase Inhibition Assay)
This protocol is a modified Ellman's method to determine the in vitro inhibition of a target enzyme, in this case, acetylcholinesterase (AChE), by a compound synthesized from this compound.[1]
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of buffer.[1]
-
Add 25 µL of the test compound solution at various concentrations.[1]
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.[1]
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.[1]
-
The percentage of inhibition is calculated by comparing the rates of reaction of the sample to a blank (containing DMSO instead of the inhibitor).[1]
Quantitative Data
The following tables summarize hypothetical inhibitory activities of novel inhibitors derived from this compound against key enzymes. The data is presented for illustrative purposes to demonstrate the potential for developing highly potent inhibitors from this scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Hypothetical 2-Fluoro-4-(heteroaryl)phenol Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| FIP-K1 | JAK1 | 15 |
| FIP-K2 | JAK2 | 25 |
| FIP-K3 | JAK3 | 5 |
| FIP-K4 | TYK2 | 50 |
Table 2: In Vitro Protease Inhibitory Activity of Hypothetical 2-Fluoro-4-substituted-phenol Derivatives
| Compound ID | Target Protease | IC₅₀ (µM) |
| FIP-P1 | Cathepsin B | 2.5 |
| FIP-P2 | Cathepsin K | 1.8 |
| FIP-P3 | Calpain-I | 5.2 |
Table 3: In Vitro Phosphatase Inhibitory Activity of Hypothetical 2-Fluoro-4-biarylphenol Derivatives
| Compound ID | Target Phosphatase | IC₅₀ (µM) |
| FIP-PH1 | PTP1B | 3.1 |
| FIP-PH2 | SHP-2 | 7.8 |
| FIP-PH3 | Cdc25A | 12.5 |
Visualizations
Caption: Synthetic workflow for generating diverse enzyme inhibitors.
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of protein phosphatase inhibitor classes by biology-oriented synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
Synthesis of 2-Fluoro-4-iodophenol and its Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-Fluoro-4-iodophenol, a versatile building block in medicinal chemistry and materials science.[1] Furthermore, it outlines key methodologies for the derivatization of this compound at both the phenolic hydroxyl group and the iodo-position, enabling the generation of a diverse library of molecules for various research applications. The protocols described herein cover the direct iodination of 2-fluorophenol, O-alkylation via Williamson ether synthesis, and palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck couplings.
Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound and its derivatives as described in the subsequent protocols.
Table 1: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-Fluorophenol |
| Reagents | Iodine, Concentrated Ammonia |
| Solvent | Concentrated Ammonia |
| Reaction Time | Overnight |
| Temperature | Room Temperature |
| Yield | 42% |
| Purification | Silica Gel Column Chromatography |
| Characterization (¹H-NMR, CDCl₃) | δ 7.3-7.4 (m, 2H), 6.75 (t, J=8.8 Hz, 1H), 5.17 (s, 1H) |
Table 2: Representative Derivatization of this compound
| Reaction Type | Coupling Partner/Reagent | Catalyst System | Base | Solvent | Typical Yield Range |
| Williamson Ether Synthesis | Alkyl Halide (e.g., Methyl Iodide) | Phase Transfer Catalyst (e.g., TBAB) | NaOH | Dichloromethane/Water | 80-95% |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂ / Ligand (e.g., DtBuPF) | K₃PO₄ | Anhydrous THF | 70-95% |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Anhydrous THF | 75-90% |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(dba)₂ / Ligand (e.g., DTBNpP) | DIPEA | DMF | 60-85% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct iodination of 2-fluorophenol.
Materials:
-
2-Fluorophenol
-
Iodine
-
Concentrated Ammonia
-
Ethyl Acetate
-
5% Sodium Bisulfite Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
-
Silica Gel
Procedure:
-
To a stirring solution of 2-fluorophenol (1.0 eq) in concentrated ammonia at room temperature, add iodine (1.0 eq) in a single portion.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic phase sequentially with a 5% sodium bisulfite solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure.
-
Purify the residue by silica gel column chromatography (dichloromethane/ethyl acetate, 9:1) to afford this compound as a colorless solid.[2]
Protocol 2: O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol outlines the synthesis of 2-fluoro-4-iodoanisole as a representative ether derivative using phase-transfer catalysis.
Materials:
-
This compound
-
Methyl Iodide
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) and tetrabutylammonium bromide (0.05 eq).
-
Stir the biphasic mixture vigorously and add methyl iodide (1.2 eq) dropwise at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound Derivatives
This protocol provides a general procedure for the palladium-catalyzed coupling of a 2-fluoro-4-iodoaryl ether with an arylboronic acid.
Materials:
-
2-Fluoro-4-iodoanisole (or other O-alkylated derivative) (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)
-
Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (DtBuPF) (0.06 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 2-fluoro-4-iodoaryl ether, the corresponding arylboronic acid, and potassium phosphate.
-
In a separate vial, quickly weigh and add palladium(II) acetate and DtBuPF.
-
Add the catalyst and ligand to the reaction flask under a positive flow of argon.
-
Add anhydrous THF to the flask.
-
Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1N HCl and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of this compound and its subsequent derivatization.
Caption: Synthetic routes to this compound and its derivatives.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
Application of 2-Fluoro-4-iodophenol in Environmental Monitoring: A Detailed Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
While 2-Fluoro-4-iodophenol is not widely recognized as a primary environmental contaminant, its unique chemical structure, possessing both fluorine and iodine substituents, makes it an excellent candidate as a model compound for environmental monitoring studies. This application note explores the potential use of this compound as a tracer to understand the environmental fate and transport of halogenated organic compounds, which are of significant environmental concern. Iodinated and fluorinated phenols can enter the environment as disinfection byproducts (DBPs) from water treatment processes or as degradation products of pharmaceuticals and agrochemicals.[1][2] The study of this compound can provide valuable insights into the behavior of these more complex and often more toxic pollutants.
This document provides detailed protocols for the analysis of this compound in environmental water samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), two common techniques for the analysis of halogenated phenols.[3][4]
Hypothetical Application: this compound as a Tracer in Environmental Fate Studies
The dual halogen substitution in this compound allows for the investigation of degradation pathways and transport mechanisms influenced by both iodine and fluorine chemistry. The presence of iodine can make the compound susceptible to deiodination reactions, while the carbon-fluorine bond is generally more stable, potentially leading to the formation of persistent fluorinated intermediates.[5][6] By spiking environmental samples with a known concentration of this compound, researchers can track its movement, degradation, and partitioning between different environmental compartments (water, soil, sediment).
Data Presentation
The following tables summarize hypothetical quantitative data from a simulated environmental fate study using this compound.
Table 1: GC-MS Analysis of this compound in Spiked Water Samples
| Sample ID | Initial Concentration (µg/L) | Concentration after 24h (µg/L) | Degradation (%) |
| Control (Deionized Water) | 10.0 | 9.8 | 2.0 |
| River Water | 10.0 | 7.5 | 25.0 |
| Wastewater Effluent | 10.0 | 5.2 | 48.0 |
Table 2: LC-MS/MS Analysis of this compound and a Potential Degradation Product (2-Fluorophenol)
| Sample ID | This compound (µg/L) | 2-Fluorophenol (µg/L) |
| River Water (0h) | 10.0 | < 0.1 |
| River Water (24h) | 7.5 | 1.2 |
| River Water (48h) | 5.1 | 2.5 |
Experimental Protocols
Protocol 1: Analysis of this compound in Water by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of halophenols in water.[3][7][8]
1. Scope and Application: This method is suitable for the determination of this compound in drinking water, surface water, and wastewater.
2. Principle: this compound is extracted from the water sample using solid-phase extraction (SPE). The extract is then derivatized to increase volatility and improve chromatographic performance. The derivatized analyte is then identified and quantified by GC-MS.
3. Reagents and Materials:
-
This compound standard
-
Internal standard (e.g., 2,4,6-Tribromophenol)
-
Derivatizing agent (e.g., Acetic anhydride or BSTFA)
-
Solvents: Methanol, Dichloromethane (DCM), Ethyl acetate (all high purity, pesticide residue grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)
-
Reagent water (Milli-Q or equivalent)
-
Glassware: vials, volumetric flasks, pipettes
4. Sample Preparation and Extraction:
-
Collect 1 L of water sample in a clean glass bottle.
-
If residual chlorine is present, add ~80 mg of sodium sulfite to dechlorinate.
-
Add the internal standard to the sample.
-
Acidify the sample to pH < 2 with concentrated sulfuric acid.
-
Condition the SPE cartridge with 10 mL of DCM, followed by 10 mL of methanol, and finally 10 mL of reagent water.
-
Pass the entire water sample through the SPE cartridge at a flow rate of 10-15 mL/min.
-
After extraction, dry the cartridge by passing air or nitrogen through it for 10 minutes.
-
Elute the trapped analytes with 10 mL of DCM.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
5. Derivatization:
-
To the 1 mL concentrated extract, add 100 µL of acetic anhydride and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the sample and it is ready for GC-MS analysis.
6. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Splitless, 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium, 1.2 mL/min
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization: Electron Ionization (EI), 70 eV
-
Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for derivatized this compound and the internal standard.
-
7. Quality Control:
-
Analyze a method blank and a spiked sample with each batch of samples.
-
The recovery of the spiked sample should be within 70-130%.
Protocol 2: Analysis of this compound in Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the analysis of polar phenolic compounds in water.[4][9][10]
1. Scope and Application: This method is suitable for the direct analysis of this compound in water samples without derivatization, offering higher sensitivity for polar compounds.
2. Principle: The water sample is directly injected or subjected to SPE for pre-concentration. The analyte is then separated by liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
3. Reagents and Materials:
-
This compound standard
-
Internal standard (e.g., ¹³C₆-labeled this compound)
-
Solvents: Methanol, Acetonitrile (LC-MS grade)
-
Mobile phase additives: Formic acid or ammonium acetate
-
Reagent water (LC-MS grade)
-
SPE cartridges (if needed, as in Protocol 1)
4. Sample Preparation:
-
For direct injection, filter the water sample through a 0.22 µm syringe filter.
-
For pre-concentration, follow the SPE procedure outlined in Protocol 1 (steps 1-8), but elute with methanol and concentrate to 1 mL.
5. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Ionization: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
Determine the precursor ion (deprotonated molecule [M-H]⁻) and product ions for this compound and the internal standard by infusing a standard solution.
-
6. Quality Control:
-
Analyze a method blank and a matrix spike with each sample set.
-
The recovery of the matrix spike should be within acceptable limits (e.g., 80-120%).
Mandatory Visualization
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. ag.state.mn.us [ag.state.mn.us]
- 6. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of haloanisoles and halophenols in water using in situ acylation combined with solid-phase microextraction with gas chromatography and mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. jasco-global.com [jasco-global.com]
- 10. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Purification of 2-Fluoro-4-iodophenol using silica gel column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Fluoro-4-iodophenol using silica gel column chromatography.
Troubleshooting Guide
Problem: The compound is not moving off the baseline on the TLC plate, even with a relatively polar solvent system.
-
Possible Cause: this compound is a polar compound due to the hydroxyl group, which can lead to strong interactions with the acidic silica gel.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
-
Use a More Polar Solvent System: Switch to a more polar solvent system, such as dichloromethane/methanol.[1]
-
Acidify the Mobile Phase: Add a small amount (0.1-1%) of acetic acid or formic acid to the eluent. This can help to protonate the phenolic hydroxyl group, reducing its interaction with the silica gel.
-
Problem: The compound is streaking or tailing on the TLC plate and the column.
-
Possible Cause 1: The acidic nature of the silica gel can cause strong interactions with the polar phenol, leading to poor peak shape.
-
Solution 1:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in the mobile phase containing a small amount (0.1-1%) of a modifying agent like triethylamine to neutralize the acidic sites.[2]
-
Use Neutral Silica or Alumina: Consider using neutral silica gel or alumina as the stationary phase, which can minimize strong acidic interactions.
-
-
Possible Cause 2: The sample is overloaded on the column.
-
Solution 2: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the crude sample.[3]
-
Possible Cause 3: The sample was not loaded onto the column in a concentrated band.
-
Solution 3: Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent for loading. For poorly soluble samples, consider dry loading, where the crude material is pre-adsorbed onto a small amount of silica gel before being added to the column.[4]
Problem: The compound appears to be decomposing on the column.
-
Possible Cause: Halogenated phenols can be sensitive to the acidic environment of silica gel, potentially leading to degradation.
-
Solution:
-
Test for Stability: Before running a large-scale column, spot the compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any new spots have appeared, which would indicate decomposition.
-
Use a Deactivated Stationary Phase: As mentioned previously, deactivating the silica gel with triethylamine or using neutral silica/alumina can mitigate degradation.
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the elution).
-
Problem: Poor separation between this compound and impurities with similar Rf values.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Optimize the Solvent System: Systematically test different solvent systems with varying polarities. Sometimes, a ternary (three-component) solvent system can provide better separation.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to separate compounds with close Rf values.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point for determining the optimal solvent system is to perform Thin Layer Chromatography (TLC). A common eluent for phenolic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. A system that gives an Rf value of approximately 0.2-0.4 for this compound on a TLC plate is often a good starting point for column chromatography.
Q2: How can I visualize this compound on a TLC plate?
This compound can be visualized on a TLC plate using a UV lamp (254 nm) as the aromatic ring will absorb UV light. Additionally, staining with a potassium permanganate solution or a ceric ammonium molybdate (CAM) stain can be effective for visualizing phenols.
Q3: What are the key physical properties of this compound relevant to its purification?
| Property | Value | Implication for Purification |
| Molecular Weight | 238.00 g/mol | Standard molecular weight for small organic molecules. |
| XLogP3-AA | 2.3 | Indicates moderate lipophilicity, suggesting it will not be highly retained in non-polar solvents. |
| Hydrogen Bond Donor Count | 1 | The phenolic hydroxyl group can act as a hydrogen bond donor, leading to interactions with the polar stationary phase. |
(Data sourced from PubChem CID 10171417)[5]
Q4: Should I use wet or dry packing for the silica gel column?
For silica gel, the slurry (wet) packing method is generally recommended.[3] This involves mixing the silica gel with the initial, non-polar eluent to form a slurry, which is then poured into the column. This technique helps to create a more uniform and well-packed column, minimizing issues like cracking or channeling that can lead to poor separation.
Experimental Protocol: Purification of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude sample.
1. Preparation of the Mobile Phase:
-
Based on initial TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). Prepare a sufficient volume to run the entire column.
2. Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, create a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel to protect the surface.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add this solution to the top of the column using a pipette.
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
If necessary, use a gentle positive pressure (flash chromatography) to maintain a steady flow rate.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent in the mobile phase.
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to determine which fractions contain the purified this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. 4-Fluoro-2-iodophenol | C6H4FIO | CID 10171417 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in 2-Fluoro-4-iodophenol synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-Fluoro-4-iodophenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common side products and strategies for their minimization.
Problem 1: Presence of an Isomeric Impurity in the Final Product
Symptom: Spectroscopic analysis (e.g., NMR, GC-MS) of the purified product indicates the presence of an isomer, 2-fluoro-6-iodophenol, in addition to the desired this compound.
Cause: The hydroxyl group of the starting material, 2-fluorophenol, is a strong activating group that directs electrophilic substitution to both the ortho and para positions. The fluorine atom already occupies one ortho position. Therefore, iodination can occur at both the C4 (para) and C6 (ortho) positions, leading to a mixture of isomers.
Solutions:
-
Control Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable para isomer (this compound).
-
Choice of Iodinating Agent: The choice of iodinating agent can influence the regioselectivity. Milder iodinating agents may exhibit higher selectivity for the less sterically hindered para position.
-
Solvent Effects: The polarity of the solvent can influence the ortho/para ratio. Experimenting with different solvents may improve the selectivity.
-
Purification: If the formation of the isomeric byproduct cannot be completely suppressed, careful purification by column chromatography is necessary to separate the isomers.[1]
Problem 2: Formation of Di-iodinated Byproduct
Symptom: Mass spectrometry analysis shows a significant peak corresponding to the mass of 2-fluoro-4,6-diiodophenol.
Cause: The phenol ring is highly activated by the hydroxyl group, making it susceptible to multiple iodinations, especially if an excess of the iodinating agent is used or if the reaction is allowed to proceed for an extended period.
Solutions:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of 2-fluorophenol to the iodinating agent to minimize over-iodination.[1]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further iodination of the product.
-
Slow Addition of Reagents: Adding the iodinating agent portion-wise or as a solution over a period of time can help maintain a low concentration of the electrophile and reduce the likelihood of di-substitution.
Problem 3: Low Yield of the Desired Product
Symptom: The isolated yield of this compound is significantly lower than expected.
Cause: This can be due to a combination of factors, including incomplete reaction, formation of multiple side products, or loss of product during workup and purification.
Solutions:
-
Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, and solvent to find the optimal conditions for the desired transformation.
-
Efficient Work-up: Ensure that the work-up procedure, including quenching, extraction, and washing steps, is performed efficiently to minimize product loss. Washing with a solution of a reducing agent like sodium bisulfite can help remove unreacted iodine.[1]
-
Careful Purification: Optimize the column chromatography conditions (e.g., silica gel activity, eluent polarity) to achieve a good separation of the desired product from byproducts and unreacted starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound from 2-fluorophenol?
A1: The most common side products are the isomeric 2-fluoro-6-iodophenol and the di-iodinated product, 2-fluoro-4,6-diiodophenol. The formation of these byproducts is due to the directing effects of the hydroxyl and fluoro substituents on the aromatic ring.
Q2: How can I improve the regioselectivity of the iodination to favor the formation of this compound?
A2: To improve the regioselectivity towards the para isomer, you can try the following:
-
Lower the reaction temperature: This often favors the thermodynamically more stable product.
-
Use a sterically hindered base or iodinating agent: This can disfavor substitution at the more sterically hindered ortho position.
-
Optimize the solvent system: The choice of solvent can influence the distribution of isomers.
Q3: What is a typical experimental protocol for the synthesis of this compound?
A3: A general procedure involves the reaction of 2-fluorophenol with an iodinating agent in the presence of a base. A commonly cited method is the reaction of 2-fluorophenol with iodine in a basic medium like aqueous ammonia.[1] The reaction is typically stirred at room temperature until the starting material is consumed. The product is then isolated through an extractive work-up and purified by column chromatography.
Q4: How can I effectively remove unreacted iodine from the reaction mixture?
A4: Unreacted iodine can be removed during the work-up by washing the organic extract with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite.[1] This will convert the colored iodine into colorless iodide salts, which are soluble in the aqueous phase.
Data Presentation
Table 1: Common Side Products and Their Characteristics
| Side Product Name | Chemical Structure | Molecular Weight ( g/mol ) | Key Differentiating Spectroscopic Feature |
| 2-Fluoro-6-iodophenol | 238.00 | Different aromatic proton splitting pattern in 1H NMR compared to the desired product. | |
| 2-Fluoro-4,6-diiodophenol | 363.90 | Higher mass peak in MS and a simpler aromatic region in 1H NMR (fewer protons). |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
2-Fluorophenol
-
Iodine
-
Concentrated Ammonia Solution
-
Ethyl Acetate
-
5% Sodium Bisulfite Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Dichloromethane
-
Hexanes or Heptane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorophenol in a suitable solvent (e.g., aqueous ammonia).[1]
-
To this solution, add iodine portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with 5% sodium bisulfite solution and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of side product formation in the iodination of 2-fluorophenol.
References
Challenges in scaling up the synthesis of 2-Fluoro-4-iodophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-iodophenol. The information is presented in a question-and-answer format to directly address potential challenges, particularly those encountered during the scale-up of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently cited laboratory-scale synthesis involves the direct iodination of 2-fluorophenol. A general procedure uses iodine in a concentrated ammonia solution at room temperature. This electrophilic aromatic substitution reaction yields this compound, typically as a solid product after workup and purification.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several key challenges that can impact yield, purity, and safety. These include:
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Heat Management: The iodination of phenols can be exothermic. Inadequate heat dissipation on a larger scale can lead to temperature gradients, promoting side reactions and the formation of impurities.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants is critical for consistent reaction progress and to avoid localized high concentrations, which can lead to undesired byproducts. Micromixing, in particular, plays a significant role in the kinetics and selectivity of fast reactions like iodination.
-
Regioselectivity Control: While the fluorine and hydroxyl groups of 2-fluorophenol primarily direct iodination to the para position, changes in reaction conditions during scale-up can affect the ortho/para isomer ratio, leading to the formation of 2-fluoro-6-iodophenol as a significant impurity.
-
Byproduct Formation: Over-iodination to form di- or tri-iodinated phenols is a common issue. Additionally, oxidative side reactions can lead to the formation of colored impurities.
-
Purification: Isolating the desired product at a large scale can be challenging. The chosen purification method must be efficient, scalable, and cost-effective.
-
Safety: Handling large quantities of iodine and ammonia, as well as the final product, requires stringent safety protocols to mitigate risks of exposure and environmental contamination.
Q3: What are some alternative iodinating reagents that can be considered for the synthesis of this compound, especially at an industrial scale?
A3: Several alternative iodinating reagents can be employed, offering potential advantages in terms of reactivity, selectivity, and handling on a larger scale. These include:
-
N-Iodosuccinimide (NIS): A milder and often more selective iodinating agent than molecular iodine.
-
Iodine Monochloride (ICl): A highly reactive iodinating agent, though its use requires careful control due to its corrosivity and reactivity.
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A stable, solid reagent with high reactivity and selectivity, often used with a catalytic amount of acid.
-
Iodine in the presence of an oxidizing agent: Systems like iodine/hydrogen peroxide can be effective and environmentally friendly.
-
Potassium iodide/Oxone®: This combination offers a convenient and effective method for the iodination of phenols.
The choice of reagent will depend on factors such as cost, availability, desired reactivity, and compatibility with the specific reaction conditions and equipment.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield | Incomplete reaction. | - Monitor reaction progress using TLC or HPLC. - Ensure the stoichiometry of the iodinating agent is correct. - Optimize reaction temperature and time. |
| Product loss during workup. | - Check the pH of the aqueous layer during extraction to ensure the phenolic product is not lost as a phenoxide salt. - Minimize transfers and use appropriate solvent volumes for extraction. | |
| Sub-optimal mixing. | - On a larger scale, ensure the stirring mechanism provides adequate agitation to maintain a homogenous mixture. - Consider the use of baffles in the reactor to improve mixing efficiency. | |
| Poor Regioselectivity (Presence of 2-fluoro-6-iodophenol) | High reaction temperature. | - Maintain a consistent and controlled reaction temperature. Use a cooling bath if necessary, especially during the initial stages of the reaction. |
| Localized high concentration of iodinating agent. | - Add the iodinating agent slowly and sub-surface to the well-stirred solution of 2-fluorophenol. - For larger scales, consider using a syringe pump or a controlled dosing system. | |
| Formation of Di- and Tri-iodinated Byproducts | Excess iodinating agent. | - Use a stoichiometric amount or a slight excess of the iodinating agent. - Monitor the reaction closely and stop it once the starting material is consumed. |
| High reaction temperature or prolonged reaction time. | - Optimize the reaction conditions to favor mono-iodination. Lowering the temperature can sometimes improve selectivity. | |
| Product is Dark/Colored | Oxidative side reactions. | - Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use a purification method effective at removing colored impurities, such as activated carbon treatment or chromatography. |
| Difficult Purification | Co-elution of isomers or byproducts during chromatography. | - Optimize the mobile phase composition and gradient for better separation. - Consider using a different stationary phase for the chromatography column. |
| Product is an oil or difficult to crystallize. | - Attempt recrystallization from different solvent systems. - If recrystallization is not feasible, consider preparative HPLC or distillation under reduced pressure for purification. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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2-Fluorophenol
-
Iodine
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Concentrated Ammonia Solution
-
Ethyl Acetate
-
5% Sodium Bisulfite Solution
-
Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate
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Dichloromethane
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Silica Gel (for column chromatography)
Procedure:
-
In a well-ventilated fume hood, dissolve 2-fluorophenol (1.0 eq) in concentrated ammonia solution.
-
To the stirring solution, add iodine (1.0 eq) portion-wise at room temperature.
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Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ammonia under reduced pressure.
-
To the residue, add ethyl acetate and water. Separate the organic layer.
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Wash the organic layer sequentially with a 5% sodium bisulfite solution (to quench any unreacted iodine) and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of dichloromethane and ethyl acetate) to afford this compound.
Data Presentation
Table 1: Comparison of Iodinating Reagents for Phenols (Qualitative)
| Iodinating Reagent | Advantages | Disadvantages |
| Iodine/Ammonia | Inexpensive, readily available. | Can lead to byproduct formation, requires careful handling of ammonia. |
| N-Iodosuccinimide (NIS) | Milder, often more selective. | More expensive than iodine. |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | High reactivity and selectivity, stable solid. | Higher cost. |
| Iodine/H₂O₂ | "Green" reagent system, water as a byproduct. | May require optimization of reaction conditions. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
Monitoring 2-Fluoro-4-iodophenol reactions using Thin Layer Chromatography (TLC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to monitor reactions involving 2-Fluoro-4-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor a reaction involving this compound?
A1: The primary purpose is to qualitatively assess the progress of a chemical reaction over time.[1][2] By spotting the reaction mixture on a TLC plate at different time intervals, you can observe the consumption of the starting material (this compound) and the formation of the product(s). This allows you to determine when the reaction is complete.[1][2]
Q2: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The goal is to find a solvent system that provides good separation between your starting material, product(s), and any significant byproducts. A good starting point for neutral organic molecules is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] The ideal solvent system will result in the starting material having an Rf value of approximately 0.3-0.4.[4] You may need to experiment with different solvent ratios to achieve optimal separation.
Q3: How can I visualize the spots on the TLC plate, especially if the compounds are colorless?
A3: Since this compound is an aromatic compound, the most common and non-destructive method is using a UV lamp.[5][6] TLC plates containing a fluorescent indicator will appear green under short-wave UV light (254 nm), and compounds that absorb UV light will appear as dark spots.[5][6] Another effective method for aromatic compounds is exposure to iodine vapor, which forms yellow-brown spots.[5][6][7] For phenols, a ferric chloride stain can also be an excellent visualization agent.[7]
Q4: What is a "cospot" and why is it important when monitoring reactions?
A4: A cospot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[4] This is crucial for confirming the identity of the starting material spot in the reaction mixture, especially when the Rf values of the reactant and product are very similar.[4] It helps to avoid misinterpretation of the results.[4]
Troubleshooting Guide
This guide addresses common problems encountered when monitoring this compound reactions with TLC.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | The sample is too concentrated (overloaded). | Dilute the sample before spotting it on the TLC plate.[8][9] |
| The compound is highly polar or acidic/basic. | For acidic compounds like phenols, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve spot shape.[9] | |
| No spots are visible on the TLC plate. | The sample is too dilute. | Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[9][10] |
| The compound is not UV-active or does not stain with the chosen method. | Try a different visualization technique. If UV light fails, use iodine vapor or a chemical stain like ferric chloride for phenols.[7][9] | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the initial spots are above the solvent level to prevent them from dissolving into the solvent reservoir.[8][10] | |
| The Rf values are too high (spots are near the solvent front). | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase or select a less polar solvent system.[9] |
| The Rf values are too low (spots are near the baseline). | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase or select a more polar solvent system.[9] |
| The solvent front is uneven or crooked. | The adsorbent on the TLC plate is uneven or has flaked off. | Use a new, undamaged TLC plate. |
| The plate is touching the side of the developing chamber or the filter paper. | Ensure the plate is centered in the chamber and not in contact with the sides.[10] | |
| Reactant and product spots have the same or very similar Rf values. | The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems of varying polarities and compositions.[11] Consider trying solvents from different selectivity groups (e.g., substitute dichloromethane or tetrahydrofuran for ethyl acetate).[11] |
| Use a different stationary phase. | If silica gel plates do not provide separation, consider using alumina or reverse-phase TLC plates.[11] |
Experimental Protocols
General Protocol for Monitoring a Reaction by TLC
-
Prepare the TLC Plate:
-
Spot the Plate:
-
Dissolve a small amount of the starting material (this compound) in a volatile solvent.
-
Using a capillary tube, apply a small spot of the starting material solution to the leftmost mark.[4]
-
Apply a spot of the starting material to the center mark.[4]
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Withdraw a small aliquot of the reaction mixture using a capillary tube.[1]
-
Spot the reaction mixture on the rightmost mark and on top of the starting material spot in the center (the cospot).[4] Ensure spots are small (1-2 mm in diameter).[14]
-
-
Develop the Plate:
-
Pour the chosen solvent system into a developing chamber to a depth of about 0.5 cm.[4]
-
Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.[12]
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.[12]
-
Immediately mark the solvent front with a pencil.[12]
-
-
Visualize and Analyze:
-
Dry the plate completely.
-
Visualize the spots using a UV lamp.[5][6] Circle the visible spots with a pencil.[6]
-
If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.[5][7]
-
Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[12]
-
-
Compare the spots in the reaction mixture lane to the starting material to assess the reaction's progress.
-
Visualization Protocols
| Method | Procedure |
| UV Light | 1. Place the dried TLC plate under a short-wave (254 nm) UV lamp.[6] 2. UV-active compounds will appear as dark spots against the fluorescent green background.[6] 3. Lightly circle the spots with a pencil as they will disappear when the lamp is removed.[6] |
| Iodine Vapor | 1. In a fume hood, place the dried TLC plate into a sealed chamber containing a few crystals of iodine.[5][6] 2. Allow the iodine vapor to sublime and react with the compounds on the plate. 3. Spots will appear as yellow-brown stains.[5][6] 4. Promptly circle the spots as they will fade over time.[6] |
Process Diagrams
Caption: Workflow for monitoring a reaction using TLC.
Caption: Logic diagram for troubleshooting common TLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. silicycle.com [silicycle.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Fluoro-4-iodophenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-iodophenol. The information is presented in a practical question-and-answer format to address specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound, and what are their reported yields?
A1: The synthesis of this compound is primarily achieved through the electrophilic iodination of 2-fluorophenol. Several methods exist, with varying yields and selectivities. The choice of iodinating agent and reaction conditions is critical for maximizing the yield of the desired para-isomer.
| Synthetic Route | Iodinating Agent | Reagents/Conditions | Reported Yield of this compound | Reference |
| Direct Iodination with Iodine | Iodine (I₂) | Concentrated Ammonia | 42% | [1] |
| Oxidative Iodination | Iodine (I₂) | Hydrogen Peroxide (H₂O₂) in water | Yields for phenol are reported up to 49% for the mono-iodinated product, but specific yields for 2-fluorophenol are not detailed. This method is known to produce a mixture of isomers. | [2] |
| Iodination with N-Iodosuccinimide (NIS) | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | While a versatile method for iodinating phenols, specific yield data for this compound is not readily available in the reviewed literature. | [1] |
| Iodination with Iodine Monochloride | Iodine Monochloride (ICl) | Aqueous solution | This method is reported to be highly efficient for the para-iodination of phenol, with yields up to 99.7% for p-iodophenol. Specific yields for 2-fluorophenol are not provided. |
Q2: What are the primary byproducts in the synthesis of this compound?
A2: The primary byproducts in the synthesis of this compound are isomeric and poly-iodinated compounds. Due to the directing effects of the hydroxyl (-OH) and fluorine (-F) groups on the aromatic ring, the following byproducts are commonly observed:
-
2-Fluoro-6-iodophenol (ortho-isomer): The formation of the ortho-isomer is a significant competing reaction. The ratio of para to ortho substitution is influenced by the steric hindrance of the iodinating agent and the reaction conditions.
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2-Fluoro-2,4-diiodophenol and 2-Fluoro-2,6-diiodophenol: Over-iodination can lead to the formation of di-iodinated products, especially if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long.
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Unreacted 2-Fluorophenol: Incomplete reaction will result in the presence of the starting material in the final product mixture.
Q3: How can I improve the regioselectivity of the iodination to favor the formation of the 4-iodo isomer?
A3: Improving the regioselectivity towards the desired para-isomer is a key challenge. The following strategies can be employed:
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Choice of Iodinating Agent: Bulky iodinating agents tend to favor substitution at the less sterically hindered para-position.
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Solvent Effects: The polarity of the solvent can influence the isomer distribution. Experimenting with different solvents may lead to improved selectivity.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para-isomer.
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Use of Catalysts: Certain Lewis acids or other catalysts can be used to modulate the reactivity and selectivity of the iodination reaction.
Troubleshooting Guides
Problem: Low Yield of this compound
dot
Problem: Difficulty in Separating this compound from Isomeric Byproducts
dot
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Iodination with Iodine in Ammonia
This protocol is based on a reported procedure with a 42% yield.[1]
Materials:
-
2-Fluorophenol
-
Iodine (I₂)
-
Concentrated Ammonia solution
-
Ethyl acetate
-
Water
-
5% Sodium bisulfite solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
-
Dichloromethane
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve 2-fluorophenol (1.0 eq) in concentrated ammonia.
-
To the stirring solution, add iodine (1.0 eq) in a single portion at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with 5% sodium bisulfite solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/ethyl acetate, 9:1) to afford this compound.
dot
References
Troubleshooting low yield in Friedel-Crafts reactions with fluorophenols
Welcome to the Technical Support Center for troubleshooting Friedel-Crafts reactions involving fluorophenols. This resource is tailored for researchers, scientists, and professionals in drug development, providing clear guidance on overcoming common challenges and optimizing reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Desired C-Acylated Product
Q1: My Friedel-Crafts acylation of a fluorophenol is resulting in a very low yield or failing completely. What are the primary reasons for this?
A1: Low yields in the Friedel-Crafts acylation of fluorophenols are a common challenge and can typically be attributed to a combination of electronic effects, catalyst deactivation, and competing side reactions.
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Electronic Effects of Substituents: The fluorophenol ring has competing electronic effects. The hydroxyl (-OH) group is a strong activating group for electrophilic aromatic substitution, while the fluorine (-F) atom is a deactivating group due to its strong inductive electron-withdrawing effect.[1][2] This push-pull dynamic can complicate the reaction.
-
Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can form a complex with the Lewis acid catalyst (e.g., AlCl₃).[3] This deactivates the catalyst, often requiring stoichiometric or even excess amounts of the catalyst to drive the reaction.[3]
-
Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they can undergo acylation at two positions: the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or the phenolic oxygen (O-acylation) to form a phenyl ester.[3] O-acylation is often the kinetically favored product, leading to a low yield of the C-acylated product.[2]
-
Moisture Sensitivity: Lewis acid catalysts are highly sensitive to moisture. Any water present in the reaction setup (glassware, solvent, reagents) will deactivate the catalyst.[2]
Q2: I suspect my Lewis acid catalyst is being deactivated. How can I mitigate this issue?
A2: Catalyst deactivation is a major hurdle with phenolic substrates. Here are some strategies to overcome this:
-
Increase Catalyst Loading: Due to complexation with the hydroxyl group and the product ketone, a catalytic amount of the Lewis acid is often insufficient. Using a stoichiometric excess (2-3 equivalents) is a common strategy.[2]
-
Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. It is best to use a freshly opened bottle of the Lewis acid or one that has been stored in a desiccator.
-
Alternative Catalysts: Consider using alternative catalysts that are less susceptible to deactivation or are more potent. Brønsted superacids like trifluoromethanesulfonic acid (TfOH) can be very effective, sometimes used as both catalyst and solvent.[3][4] Other options include solid acid catalysts like zeolites or metal oxides which can also simplify workup.[1]
Issue 2: Formation of Multiple Products and Isomers
Q3: I am observing the formation of an unexpected ester byproduct instead of my target ketone. What is happening and how can I favor C-acylation?
A3: The formation of a phenyl ester is due to O-acylation, which competes with the desired C-acylation. The good news is that this ester can often be converted to the desired product through a Fries Rearrangement.
-
The Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid.[5] Essentially, the acyl group migrates from the oxygen to the aromatic ring.
-
Favoring C-Acylation/Fries Rearrangement:
-
High Catalyst Concentration: Using an excess of a strong Lewis acid like AlCl₃ or using a strong Brønsted acid like neat TfOH promotes the Fries rearrangement of the initially formed O-acylated product to the more thermodynamically stable C-acylated ketone.[3]
-
Temperature Control: The regioselectivity of the Fries rearrangement can be temperature-dependent. Lower temperatures often favor the para-acylated product, while higher temperatures can favor the ortho-isomer.[6]
-
Solvent Choice: Non-polar solvents tend to favor the formation of the ortho-acylated product, whereas more polar solvents can increase the proportion of the para-product.
-
Q4: My reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?
A4: The directing effects of the hydroxyl and fluorine substituents, along with reaction conditions, will determine the isomeric ratio of the product.
-
Steric Hindrance: The bulky acyl group will preferentially add to the less sterically hindered position. The position of the fluorine atom on the ring will influence the accessibility of the ortho and para positions relative to the hydroxyl group.
-
Temperature and Solvent: As mentioned in the context of the Fries rearrangement, adjusting the temperature and solvent polarity can significantly influence the ratio of ortho to para products.[6] Experimenting with these parameters is key to optimizing for your desired isomer. For instance, to favor the para product, you might use a lower reaction temperature.
Data Presentation
The following tables summarize quantitative data on the Friedel-Crafts acylation of fluorophenols, providing a comparison of different catalysts and reaction conditions.
Table 1: Comparison of Catalysts for the C-Acylation of 4-Fluorophenol
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
| PMA@MIL-53 (Fe) | 30 | 98 | [1] |
| H-Beta zeolite | 240 | 85 | [1] |
| Montmorillonite K-10 | 180 | 82 | [1] |
| Amberlyst-15 | 300 | 75 | [1] |
| AlCl₃ | 120 | 90 | [1] |
Reaction conditions: Room temperature, acetyl chloride as the acylating agent.
Table 2: Influence of Reaction Conditions on Fries Rearrangement
| Substrate | Catalyst | Solvent | Temperature | Major Product | Reference |
| Phenyl Acetate | AlCl₃ | Nitrobenzene | Low Temp. | para-hydroxyacetophenone | |
| Phenyl Acetate | AlCl₃ | CS₂ (non-polar) | High Temp. | ortho-hydroxyacetophenone | |
| Phenolic Esters | TfOH | Neat | Room Temp. | >90% C-acylated product | [3] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts C-Acylation of 4-Fluorophenol
This protocol is adapted from the optimized conditions for the acylation of 4-fluorophenol with a heterogeneous catalyst.[1]
-
Reaction Setup: To a 25 mL round-bottom flask, add 4-fluorophenol (7 mmol) and the catalyst (e.g., 115 mg of PMA@MIL-53 (Fe)).
-
Reagent Addition: Add acetyl chloride (7 mmol) to the flask.
-
Reaction: Stir the mixture at room temperature for the specified time (e.g., 30 minutes).
-
Workup:
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Separate the catalyst by centrifugation or filtration.
-
Wash the organic phase, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Fries Rearrangement of a Fluorophenyl Ester
This is a general procedure for the Fries rearrangement, which can be adapted for fluorophenyl esters.
-
Esterification (O-Acylation):
-
Dissolve the fluorophenol (1.0 eq.) in a suitable solvent like dichloromethane or pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.). If not using a basic solvent, add a non-nucleophilic base like triethylamine (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and perform a standard aqueous workup to isolate the crude phenyl ester. Purify if necessary.
-
-
Rearrangement:
-
To a flame-dried flask under an inert atmosphere, add the purified fluorophenyl ester (1.0 eq.) and a suitable solvent (e.g., nitrobenzene for para-selectivity or a non-polar solvent like CS₂ for ortho-selectivity).
-
Cool the mixture to the desired temperature (low temperature for para, higher for ortho).
-
Carefully add the Lewis acid (e.g., AlCl₃, 1.1 - 2.0 eq.) in portions.
-
Stir the reaction at the chosen temperature, monitoring by TLC for the formation of the hydroxyaryl ketone.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Perform an aqueous workup to extract the product.
-
Purify the product by column chromatography or recrystallization.
-
Mandatory Visualizations
Logical Relationships and Workflows
Caption: A troubleshooting workflow for low yields in Friedel-Crafts reactions of fluorophenols.
References
- 1. RSM optimization of Friedel–Crafts C -acylation of para -fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal org ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01126G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent the polymerization of catechol products during chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why did my catechol-containing product turn dark brown/black and become a sticky tar?
This is a classic sign of catechol polymerization. Catechols are highly susceptible to oxidation, which is often initiated by exposure to oxygen (air), light, or trace metal ions. The initial oxidation converts the colorless catechol to a highly reactive, colored species called an o-quinone. These quinones are powerful electrophiles and can rapidly react with other catechol molecules or nucleophiles present in the reaction mixture, leading to the formation of complex, dark-colored polymeric byproducts.[1] This process is significantly accelerated under neutral to alkaline (basic) pH conditions.[2][3]
Q2: What are the primary factors that trigger the polymerization of catechols?
Several key factors can initiate or accelerate the degradation and polymerization of catechol derivatives:
-
Oxygen: Molecular oxygen is a primary driver for the initial oxidation of the catechol to its corresponding quinone.[2]
-
pH: The rate of this autoxidation increases significantly with higher pH.[2] Basic conditions facilitate the deprotonation of the catechol's hydroxyl groups, making the molecule far more susceptible to oxidation.[2] Catechols are generally more stable at a slightly acidic pH.[4][5]
-
Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, dramatically speeding up the rate of catechol oxidation.[2]
-
Light and Heat: Exposure to UV or visible light and elevated temperatures can provide the energy to initiate oxidation and increase the rate of subsequent polymerization reactions.[2]
Q3: How can I visually identify the onset of polymerization?
The first sign is typically a change in the color of your reaction mixture or purified product. Solutions may turn from colorless to yellow, pink, red, and progressively to a dark brown or black color as the concentration of colored quinones and polymeric materials increases.[1] If the polymerization is extensive, you may also observe the formation of insoluble, sticky, or tar-like precipitates.[3]
Q4: Can I reverse the polymerization once it has occurred?
Unfortunately, the polymerization of catechols is generally an irreversible process. The reactions form complex, stable covalent bonds, leading to a mixture of oligomers and polymers that are very difficult to break down or separate. The focus must be on prevention rather than reversal. Once significant polymerization has occurred, purification becomes extremely challenging, often resulting in low yields of the desired product.[3]
Troubleshooting Guide: Preventing Polymerization
This section provides actionable strategies to mitigate catechol polymerization during synthesis, workup, and storage.
Issue 1: Reaction mixture darkens during the synthesis.
| Probable Cause | Recommended Solution |
| Exposure to Atmospheric Oxygen | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is the most effective way to prevent oxygen-mediated oxidation. See Experimental Protocol 1 for details. |
| Basic or Neutral Reaction/Solvent pH | If your reaction conditions permit, maintain a slightly acidic pH (ideally pH 4-5).[5] This can be achieved by using an acidic buffer or adding a small amount of a non-oxidizing acid. Avoid basic conditions, especially during workup.[3] |
| Presence of Catalytic Metal Ions | Use high-purity, metal-free reagents and solvents. If metal contamination is suspected, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions, if compatible with your reaction chemistry. |
| High Reaction Temperature | Run the reaction at the lowest feasible temperature that allows for a reasonable reaction rate. Protect the reaction vessel from light by wrapping it in aluminum foil. |
Issue 2: Product degrades and darkens during workup and purification.
| Probable Cause | Recommended Solution |
| Oxygen in Solvents | Use deoxygenated solvents for all extraction, washing, and chromatography steps. See Experimental Protocol 2 for a standard procedure. |
| Basic Aqueous Wash | Avoid using basic solutions (e.g., sodium bicarbonate, sodium hydroxide) during aqueous workup if at all possible. If a basic wash is necessary, perform it quickly at low temperatures and immediately move to the next step.[3] |
| Prolonged Purification Time | Minimize the time the catechol product is exposed to air and light. Plan your purification strategy in advance to be as efficient as possible. Consider using faster purification techniques if applicable. |
| Residual Metal Contamination | Ensure all glassware is thoroughly cleaned to remove any trace metal residues. |
Issue 3: Purified product discolors upon storage.
| Probable Cause | Recommended Solution |
| Long-term Exposure to Air and Light | Store the purified catechol derivative under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen) and in a dark location, such as a freezer, to minimize degradation over time.[2] |
| Residual Oxidants or Impurities | Ensure the product is highly pure. Trace impurities from the reaction or workup can sometimes initiate degradation over time. |
Preventative Strategies: A Quantitative Overview
For proactive prevention, the addition of antioxidants or the use of protecting groups are highly effective strategies.
Using Antioxidants and Adjusting pH
Adding a reducing agent can prevent the accumulation of the reactive quinone intermediate by converting it back to the catechol.
| Preventative Agent | Typical Concentration / Condition | Mechanism of Action | Key Considerations |
| Ascorbic Acid (Vitamin C) | 0.1 - 2 mM | Reduces the o-quinone back to the catechol.[6][7] Can also act as a competitive inhibitor for some oxidizing enzymes.[6] | Water-soluble. Very effective but can be consumed during the reaction. At very high concentrations (>10 mM), it may form adducts with some catechols.[1] |
| Sodium Metabisulfite / Sodium Borohydride | Stoichiometric or slight excess | Potent reducing agents that scavenge oxidants and reduce quinones. | Can potentially reduce other functional groups in your molecule. Compatibility must be verified. |
| pH Control | Maintain pH ≈ 4-5 | Catechols are significantly more stable in slightly acidic conditions, which suppresses the deprotonation required for rapid oxidation.[5] | Ensure reaction chemistry is compatible with acidic conditions. |
Using Protecting Groups
For multi-step syntheses, protecting the catechol hydroxyl groups is often the most robust strategy. This involves chemically modifying the hydroxyls to be non-reactive and then removing the protecting group at a later stage.[8]
| Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions | Stability |
| Methyl Ethers (e.g., Methoxy) | Methylating agent (e.g., DMS, MeI) with base (e.g., K₂CO₃) | Harsh: BBr₃ or HBr | Very stable to most conditions except strong Lewis/Brønsted acids. |
| Benzyl Ethers (Bn) | Benzyl bromide (BnBr) with base | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of acidic and basic conditions. |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl with imidazole | Fluoride source (e.g., TBAF) or acid | Tunable stability; stable to basic conditions and some chromatography.[9] |
| Methylene Acetal (as in MDPV) | Dihalomethane (e.g., CH₂Br₂) with base | Strong acid (e.g., BCl₃) | Very stable; common in natural product synthesis. |
| Boronate Esters | Phenylboronic acid | Mild acid | Forms a dynamic complex, useful for temporary protection under basic conditions.[4] |
Mandatory Visualizations
References
- 1. Effects of different concentrations of ascorbic acid on the stability of (+) - Catechin under enzymatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Browning inhibition mechanisms by cysteine, ascorbic acid and citric acid, and identifying PPO-catechol-cysteine reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Managing exothermic reactions during the synthesis of fluorinated phenols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing exothermic reactions during the synthesis of fluorinated phenols. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Exothermic Reactions
Issue 1: Rapid Temperature Increase After Initiating the Reaction
-
Question: I've just started the addition of my fluorinating agent, and the reaction temperature is rising much faster than anticipated. What should I do?
-
Answer: An unexpected rapid temperature increase is a sign of a highly exothermic reaction that could lead to a runaway scenario. Immediate action is required to bring the reaction under control.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the fluorinating agent.
-
Enhance Cooling: Increase the efficiency of your cooling system. This can be achieved by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Ensure Vigorous Stirring: Check that the stirring is adequate to ensure homogenous heat distribution and prevent the formation of localized hot spots.
Follow-up Actions:
-
Once the temperature is stabilized within the desired range, you can consider resuming the addition of the fluorinating agent at a significantly reduced rate.
-
Continuously monitor the reaction temperature. If it starts to rise uncontrollably again, stop the addition immediately and, if necessary, proceed to an emergency quench.
-
Issue 2: Reaction Temperature Spikes After a Period of No Apparent Reactivity
-
Question: I've been adding my fluorinating agent for some time with little to no change in temperature, and now the temperature is suddenly spiking. What is happening?
-
Answer: This situation suggests an accumulation of unreacted starting material. The initial conditions may have been too cold, leading to a buildup of reactants. The subsequent temperature spike is due to the rapid reaction of this accumulated material.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of the fluorinating agent.
-
Apply Maximum Cooling: Utilize your cooling system to its maximum capacity to try and absorb the heat being generated.
-
Prepare for Quenching: Have a quenching agent ready to introduce to the reactor if the temperature continues to rise uncontrollably.
-
Issue 3: Significant Pressure Buildup in the Reactor
-
Question: I'm observing a rapid increase in pressure inside my reaction vessel. What are the likely causes and what should I do?
-
Answer: Pressure buildup during fluorination reactions can be caused by several factors, including the evolution of gaseous byproducts, the solvent reaching its boiling point due to the exothermic reaction, or a decomposition reaction generating non-condensable gases.
Immediate Actions:
-
Stop All Feeds and Heating: Immediately stop the addition of any reagents and turn off any heating sources.
-
Apply Maximum Cooling: Use the cooling system to reduce the temperature of the reaction mixture.
-
Vent the Reactor (If Safe): If the pressure continues to rise to a critical level and your system is equipped with a proper venting line to a safe location (e.g., a scrubber), vent the reactor. Only perform this action if you are certain it is safe to do so.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary hazards associated with the synthesis of fluorinated phenols?
-
A1: The primary hazard is the highly exothermic nature of many fluorination reactions, which can lead to thermal runaways if not properly controlled. Additionally, many fluorinating agents are toxic and corrosive, and gaseous byproducts such as hydrogen fluoride (HF) can be generated.
-
-
Q2: How can I assess the thermal hazard of my specific fluorination reaction before scaling up?
-
A2: A thorough thermal hazard assessment is crucial. Techniques like Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) can provide vital data on the heat of reaction, onset temperature of decomposition, and the potential for a thermal runaway. For instance, the decomposition of PhenoFluor™ has been shown to have an exotherm of 0.15 kcal/g at its decomposition temperature of 213 °C.[1][2][3]
-
-
Q3: What are the key parameters to monitor during the synthesis of fluorinated phenols?
-
A3: Continuous monitoring of the reaction temperature and pressure is critical. The rate of addition of the fluorinating agent, stirring speed, and the performance of the cooling system are also crucial parameters that must be carefully controlled.
-
-
Q4: Are there specific solvents that should be avoided with certain fluorinating agents?
-
A4: Yes, solvent compatibility is a key safety concern. For example, Selectfluor® can react rapidly and exothermically with solvents like DMF, pyridine, and DMSO. It is essential to consult the technical documentation for your specific fluorinating agent to ensure solvent compatibility.
-
-
Q5: What are the advantages of using flow chemistry for managing exothermic fluorination reactions?
-
A5: Flow chemistry offers superior heat and mass transfer compared to batch reactors. This allows for better temperature control, reducing the risk of thermal runaway. The smaller reaction volumes at any given time in a flow reactor also inherently limit the potential severity of an uncontrolled exotherm.
-
Quantitative Data on Reaction Parameters
The following table summarizes key quantitative data relevant to the synthesis of fluorinated phenols. This data is essential for risk assessment and process design.
| Parameter | Value | Compound/Reagent | Technique | Reference |
| Heat of Decomposition | 0.15 kcal/g | PhenoFluor™ | DSC | [1][2][3] |
| Decomposition Temperature | 213 °C | PhenoFluor™ | DSC | [1][2][3] |
| Standard Molar Enthalpy of Formation (Gas Phase, 298.15 K) | -461.2 ± 2.2 kJ/mol | 2,3-Difluorophenol | Combustion Calorimetry | [4] |
| Standard Molar Enthalpy of Formation (Gas Phase, 298.15 K) | -470.3 ± 2.0 kJ/mol | 2,4-Difluorophenol | Combustion Calorimetry | [4] |
| Standard Molar Enthalpy of Formation (Gas Phase, 298.15 K) | -477.2 ± 2.3 kJ/mol | 2,5-Difluorophenol | Combustion Calorimetry | [4] |
| Standard Molar Enthalpy of Formation (Gas Phase, 298.15 K) | -470.7 ± 2.6 kJ/mol | 2,6-Difluorophenol | Combustion Calorimetry | [4] |
| Standard Molar Enthalpy of Formation (Gas Phase, 298.15 K) | -462.4 ± 2.3 kJ/mol | 3,4-Difluorophenol | Combustion Calorimetry | [4] |
| Standard Molar Enthalpy of Formation (Gas Phase, 298.15 K) | -483.0 ± 2.3 kJ/mol | 3,5-Difluorophenol | Combustion Calorimetry | [4] |
Experimental Protocols
Deoxyfluorination of 4-Hydroxybenzophenone using PhenoFluor™
This protocol is adapted from established procedures for the deoxyfluorination of phenols.[5][6]
Materials:
-
4-Hydroxybenzophenone
-
PhenoFluor™
-
Cesium Fluoride (CsF), dried at 200 °C under vacuum for 24 hours prior to use.[3]
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
In a glovebox, add 4-hydroxybenzophenone (1.0 eq), dried CsF (3.0 eq), and PhenoFluor™ (1.2-1.5 eq) to a flame-dried reaction vial.[5]
-
Add anhydrous toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 80-110 °C. Phenols with electron-withdrawing groups generally react faster and may require lower temperatures (e.g., 80 °C for 3 hours), while electron-rich phenols may require higher temperatures and longer reaction times (e.g., 110 °C for 20 hours).[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety Note: This reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Visualizing Workflows and Decision-Making
Troubleshooting Workflow for Exothermic Events
Caption: A typical workflow for a deoxyfluorination reaction.
References
- 1. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ThermoML:J. Chem. Thermodyn. 2010, 42, 2, 182-188 [trc.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dash.harvard.edu [dash.harvard.edu]
Best practices for handling and quenching reactions involving 2-Fluoro-4-iodophenol
This guide provides best practices for handling and quenching reactions involving 2-Fluoro-4-iodophenol, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile chemical compound with a fluorine and an iodine atom on a phenol ring.[1][2] This structure enhances its reactivity, making it a valuable building block in organic synthesis.[1][2] Its primary applications are in pharmaceutical development as a key intermediate for synthesizing complex molecules and in materials science for creating novel compounds with specific electronic and optical properties.[1][2][3]
Q2: What are the main hazards associated with this compound?
A2: this compound is classified as harmful and an irritant.[4] It is harmful if swallowed, in contact with skin, or inhaled.[4] It can cause skin irritation and serious eye damage or irritation.[4] It may also cause respiratory irritation.[4]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area or outdoors to avoid inhalation.
Q4: How should this compound be stored?
A4: this compound should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[5] It should be protected from direct sunlight. Recommended storage temperatures are typically between 0 - 8 °C.[2]
Q5: What are some common reactions involving this compound?
A5: Due to its distinct halogen substitutions, this compound is used in various chemical reactions, including nucleophilic substitutions and coupling reactions like the Suzuki or Ullmann reactions, to create more complex molecules.[1][2][3]
Troubleshooting Guide
Issue 1: Incomplete Reaction
-
Possible Cause: Insufficient reactivity of this compound under the chosen reaction conditions.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the reaction mixture, monitoring for any signs of decomposition.
-
Change Solvent: A more polar or higher-boiling solvent may improve solubility and reaction rate.
-
Add a Catalyst: For coupling reactions, ensure the catalyst is active and used in the correct loading. Consider a different ligand or catalyst system.
-
Activate the Phenol: The hydroxyl group can be deprotonated with a suitable base to increase its nucleophilicity.
-
Issue 2: Side Product Formation
-
Possible Cause: Reactivity at multiple sites on the molecule (the phenolic proton, the fluorine, or the iodine).
-
Troubleshooting Steps:
-
Protecting Groups: Protect the phenolic hydroxyl group with a suitable protecting group (e.g., silyl ether, methyl ether) to prevent its participation in the reaction.
-
Control Stoichiometry: Carefully control the stoichiometry of reagents to minimize side reactions.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity.
-
Issue 3: Difficulty in Quenching the Reaction
-
Possible Cause: The quenching agent is not effective for the specific reagents used.
-
Troubleshooting Steps:
-
Aqueous Workup: For many reactions, a simple aqueous quench with water or a saturated ammonium chloride solution is sufficient.
-
Reducing Agents: If residual oxidants are present, a mild reducing agent like sodium bisulfite or sodium thiosulfate solution can be used. A wash with a 5% sodium bisulfite solution has been documented in the workup of its synthesis.[6]
-
Acid/Base Neutralization: If the reaction is run under acidic or basic conditions, neutralize with a weak base (e.g., sodium bicarbonate) or a weak acid (e.g., dilute HCl) respectively.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H4FIO | [4] |
| Molecular Weight | 238.00 g/mol | [4] |
| Appearance | Yellow to light yellow or Brown liquid to low melting solid | [2] |
| Storage Temperature | 0 - 8 °C | [2] |
Safety and Hazard Information
| Hazard Statement | GHS Classification | Reference |
| H302: Harmful if swallowed | Acute toxicity, oral (Warning) | [4] |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Warning) | [4] |
| H315: Causes skin irritation | Skin corrosion/irritation (Warning) | [4] |
| H318 / H319: Causes serious eye damage / irritation | Serious eye damage/eye irritation (Danger/Warning) | [4] |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Warning) | [4] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) | [4] |
Experimental Protocols
General Protocol for a Cross-Coupling Reaction
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound, the coupling partner, a palladium catalyst, and a ligand to a dry reaction flask equipped with a magnetic stir bar.
-
Solvent and Base: Add the appropriate anhydrous solvent and a suitable base.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction to room temperature. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Standard Quenching Procedure for Reactions Involving Iodine
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice bath.
-
Quenching Solution: Prepare a 10% aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Addition: Slowly add the quenching solution to the reaction mixture with vigorous stirring. The disappearance of the characteristic iodine color indicates the completion of the quench.
-
Extraction: Proceed with a standard aqueous workup to extract the product.
Visualizations
Caption: General experimental workflow for a reaction involving this compound.
Caption: Decision tree for troubleshooting common quenching issues.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C-NMR Spectral Data of 2-Fluoro-4-iodophenol
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoro-4-iodophenol against structurally related phenols. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
¹H-NMR and ¹³C-NMR Spectral Data Comparison
The following tables summarize the ¹H-NMR and ¹³C-NMR spectral data for this compound and selected alternative compounds: 2-Fluorophenol, 4-Iodophenol, and Phenol. The data is presented to facilitate a clear comparison of chemical shifts (δ) and coupling constants (J).
Table 1: ¹H-NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | CDCl₃ | 7.3-7.4 (m, 2H), 6.75 (t, J=8.8 Hz, 1H), 5.17 (s, 1H, -OH)[1] |
| 2-Fluorophenol | CDCl₃ | 7.11-7.02 (m, 3H), 6.89-6.85 (m, 1H), 5.88 (s, 1H, -OH) |
| 4-Iodophenol | CDCl₃ | 7.50 (d, J=8.8 Hz, 2H), 6.65 (d, J=8.8 Hz, 2H), 4.90 (s, 1H, -OH) |
| Phenol | DMSO-d₆ | 9.37 (s, 1H, -OH), 7.21-7.16 (m, 2H), 6.87-6.76 (m, 3H) |
Table 2: ¹³C-NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | Predicted: 153.4 (d, ¹JC-F), 147.5, 129.5, 117.0 (d, ²JC-F), 116.5, 82.0 |
| 2-Fluorophenol | CDCl₃ | 152.19, 150.30, 143.55, 143.44, 124.89, 124.86, 120.94, 120.88, 117.47, 117.45, 115.70, 115.55 |
| 4-Iodophenol | CDCl₃ | 155.4, 138.5, 117.8, 82.5 |
| Phenol | DMSO-d₆ | 157.36, 129.35, 118.82, 115.26 |
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C-NMR spectra of phenolic compounds.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H-NMR (20-50 mg for ¹³C-NMR) and place it in a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved.
Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H-NMR, the spectral width is generally set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C-NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.
-
The acquired Free Induction Decay (FID) is then Fourier transformed to obtain the NMR spectrum.
Visualizations
The following diagrams illustrate the structural relationships and the experimental workflow for NMR analysis of this compound.
Caption: Correlation of this compound structure with its NMR signals.
Caption: General experimental workflow for NMR analysis.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Fluoro-4-iodophenol
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of 2-Fluoro-4-iodophenol, a halogenated phenol derivative. The following sections detail the experimental protocols, present comparative data, and offer insights into the strengths and limitations of each method to aid in selecting the most appropriate approach for quality control and impurity profiling.
General Workflow for Purity Assessment
A systematic approach is essential for the comprehensive purity determination of a synthesized compound like this compound. The workflow begins with preliminary qualitative assessments, followed by spectroscopic identification and structural confirmation, and concludes with quantitative purity determination.
Caption: Experimental workflow for the purity assessment of synthesized compounds.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical method for purity determination is contingent on the desired accuracy, the nature of potential impurities, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful techniques for this purpose.
| Technique | Principle | Primary Use | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Quantitative purity (% area), presence of non-volatile impurities. | High sensitivity, excellent for quantitative analysis, widely available.[1] | Requires a chromophore, may not detect all impurities if they don't absorb UV light.[1] |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Identification of volatile and semi-volatile impurities, such as residual solvents and by-products.[2] | Excellent for volatile organic impurities, provides molecular weight information for impurity identification.[3][4] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar compounds. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. | Structural confirmation of the main component and identification and quantification of impurities.[2] | Provides definitive structural information, can be used for quantitative analysis (qNMR) without a reference standard for the impurity.[1] | Lower sensitivity compared to chromatographic methods, may not detect impurities at very low levels. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Molecular weight confirmation of the main component and identification of non-volatile impurities.[1] | High sensitivity and selectivity, provides molecular weight information for a wide range of impurities.[5] | Response can be non-linear for quantification, ion suppression effects can occur.[1] |
Detailed Experimental Protocols
Standardized protocols are crucial for obtaining reliable and comparable purity data. The following are representative methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for the quantitative determination of purity by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.[1]
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation : Dissolve the synthesized compound in the mobile phase or a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (starting point) :
-
Column : C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase : A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Gradient : 50% B to 90% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is suitable for the detection of residual solvents and other volatile by-products that may be present from the synthesis.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity solvent such as dichloromethane or ethyl acetate.[2]
-
Derivatization (if necessary) : For better peak shape and volatility, the phenolic group can be derivatized. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
-
GC-MS Conditions (starting point) :
-
Column : DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Mass Range : m/z 40-450.
-
-
Data Analysis : Identify peaks corresponding to potential impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal or external standard method.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the definitive structural elucidation of the main compound and any impurities present at sufficient concentration.
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Protocol :
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
-
Acquisition : Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Protocol :
-
Acquisition : Acquire a proton-decoupled carbon spectrum.
-
-
¹⁹F NMR Protocol :
-
Acquisition : Acquire a proton-decoupled fluorine spectrum to confirm the fluorine environment.
-
-
Quantitative NMR (qNMR) Protocol :
-
Standard Preparation : Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and the synthesized compound into an NMR tube.[1]
-
Acquisition : Acquire a ¹H NMR spectrum with a long relaxation delay to ensure full relaxation of all signals.
-
Data Analysis : Determine the purity by comparing the integral of a signal from the analyte with the integral of a signal from the internal standard.
-
Conclusion
The comprehensive purity assessment of this compound necessitates the use of orthogonal analytical techniques. HPLC-UV provides excellent quantitative data on purity, while GC-MS is crucial for identifying volatile impurities. NMR spectroscopy offers definitive structural confirmation and an alternative quantitative method. For unknown impurity identification, LC-MS is an invaluable tool for obtaining molecular weight information.[1][7] By employing a combination of these methods, researchers can confidently establish the purity profile of this compound, ensuring the reliability and reproducibility of their scientific work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Identifying and elucidating impurity species [rssl.com]
Characterization of Novel Derivatives Synthesized from 2-Fluoro-4-iodophenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel derivatives synthesized from the versatile starting material, 2-Fluoro-4-iodophenol. While this document presents a focused overview, the experimental data for direct derivatives of this compound is emerging. Therefore, this guide leverages data from structurally analogous compounds to provide a comparative framework for potential biological activities and characterization benchmarks.
Overview of Synthetic Strategies and Derivative Classes
This compound serves as a valuable scaffold in medicinal chemistry due to its unique electronic properties and multiple reactive sites. The phenolic hydroxyl group allows for the synthesis of ether and ester derivatives, while the iodine atom is amenable to cross-coupling reactions, enabling the introduction of diverse functionalities. This guide will focus on three principal classes of derivatives: ethers, esters, and amides, drawing comparisons from related fluorinated phenolic compounds.
Comparative Data of Novel Derivatives
The following tables summarize key physicochemical and biological data for representative novel derivatives of this compound. It is important to note that while the synthesis of these specific compounds from this compound is feasible, the biological activity data is extrapolated from structurally similar molecules to provide a comparative context.
Table 1: Physicochemical Properties of this compound Derivatives
| Compound ID | Derivative Class | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| FIP-E1 | Ether | C₁₅H₁₄FINO₂ | 385.18 | 4.2 |
| FIP-S1 | Ester | C₁₄H₁₀FINO₄ | 401.14 | 3.5 |
| FIP-A1 | Amide | C₁₃H₉F₂IN₂O₂ | 390.13 | 3.1 |
Table 2: Comparative In Vitro Biological Activity
| Compound ID | Target/Assay | Endpoint | Value (µM) | Reference Compound | Reference Value (µM) |
| FIP-E1 | Toxoplasma gondii enoyl reductase (TgENR) | IC₅₀ | ~5-10 | Triclosan | ~1 |
| FIP-S1 | Staphylococcus aureus | MIC | >50 | Ciprofloxacin | 0.5 |
| FIP-A1 | BRAFV600E Kinase | IC₅₀ | ~0.01-0.1 | Vemurafenib | 0.03 |
Note: The biological activity data for the FIP-series is hypothetical and based on the activities of structurally related diaryl ethers, esters of phenolic compounds, and fluorinated aminophenol-derived kinase inhibitors.
Experimental Protocols
General Synthesis of Diaryl Ether Derivatives (e.g., FIP-E1)
A common method for the synthesis of diaryl ethers is the Ullmann condensation or copper-catalyzed Chan-Lam coupling.
-
Reaction Setup: To a solution of this compound (1.0 eq) and a substituted phenol (e.g., 4-methoxyphenol, 1.2 eq) in an appropriate solvent such as dioxane or DMF, add a copper catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., L-proline, 0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Synthesis of Ester Derivatives (e.g., FIP-S1)
Esterification can be achieved by reacting the phenolic hydroxyl group with a carboxylic acid or its activated derivative.
-
Activation of Carboxylic Acid: A carboxylic acid (e.g., 4-nitrobenzoic acid, 1.1 eq) is dissolved in an anhydrous solvent (e.g., dichloromethane) and treated with a coupling agent (e.g., DCC or EDC, 1.2 eq) and a catalyst (e.g., DMAP, 0.1 eq) at 0 °C for 30 minutes.
-
Esterification: this compound (1.0 eq) is added to the reaction mixture, and it is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove the urea byproduct. The filtrate is washed with aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by recrystallization or column chromatography.
General Synthesis of Amide Derivatives via Suzuki Coupling and Subsequent Amidation (e.g., FIP-A1)
The synthesis of amide derivatives can be approached by first modifying the iodo-position via a Suzuki coupling, followed by functional group manipulations and amidation.
-
Suzuki Coupling: this compound (1.0 eq) is reacted with a boronic acid or ester (e.g., 4-aminophenylboronic acid, 1.2 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture like dioxane/water. The reaction is heated at 80-100 °C for 4-12 hours.
-
Purification: The product, an aminobiphenyl derivative, is purified by column chromatography.
-
Amidation: The resulting aminophenol derivative (1.0 eq) is then reacted with an activated carboxylic acid (e.g., an acyl chloride or an acid activated with HATU) in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). The reaction is stirred at room temperature until completion.
-
Final Purification: The amide product is purified by column chromatography or recrystallization.
Visualizing Synthetic and Biological Pathways
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of the three classes of derivatives from this compound.
A Comparative Analysis of the Reactivity of 2-Fluoro-4-iodophenol and Other Halophenols for Pharmaceutical and Agrochemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Halogenated phenols are a versatile class of intermediates, offering multiple reaction sites for functionalization. This guide provides an objective comparison of the reactivity of 2-Fluoro-4-iodophenol against other common halophenols, including 4-iodophenol, 4-bromophenol, and 2-chloro-4-iodophenol. The comparison focuses on key transformations relevant to pharmaceutical and agrochemical research, namely Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Williamson ether synthesis, and electrophilic nitration. The information presented is supported by available experimental data to facilitate informed decisions in synthetic planning.
Executive Summary
This compound presents a unique combination of reactive sites. The carbon-iodine bond is the most labile site for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization while retaining the fluorine atom and the phenolic hydroxyl group for subsequent modifications. The presence of the electron-withdrawing fluorine atom ortho to the hydroxyl group can influence the acidity of the phenol and the reactivity of the aromatic ring in electrophilic substitution reactions. In general, the reactivity of the carbon-halogen bond in cross-coupling reactions follows the order I > Br > Cl, making iodinated phenols the most reactive substrates.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The reactivity of halophenols in this reaction is primarily governed by the ease of oxidative addition of the carbon-halogen bond to the palladium(0) catalyst.
General Reactivity Trend: Iodo-substituted phenols are significantly more reactive than their bromo- and chloro-counterparts. This allows for milder reaction conditions and often leads to higher yields.
| Halophenol | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodophenol | Phenylboronic acid | Pd/C | K₂CO₃ | Water | Reflux | 0.5 | High | [1] |
| 4-Bromophenol | Phenylboronic acid | Pd on porous glass | Various | Water | 150 (MW) | 0.17 | >90 | [2] |
| 4-Bromo-3-iodophenol | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | 80-90 | 12-24 | Selective at C-I | [3] |
Note: Direct comparative yield data for this compound under the same conditions was not available in the searched literature. However, the high reactivity of the C-I bond suggests it would undergo Suzuki coupling under similar or even milder conditions than 4-bromophenol.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halophenol
This protocol is a general procedure and may require optimization for specific substrates.
-
To a reaction vessel, add the halophenol (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., a mixture of 1,4-dioxane and water).
-
The reaction mixture is heated with stirring. The temperature and reaction time will depend on the reactivity of the aryl halide.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
References
Acidity of 2-Fluoro-4-iodophenol: A Comparative Analysis with Other Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
The acidity of a phenolic compound, quantified by its acid dissociation constant (pKa), is a critical parameter in drug design and development. It influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This guide provides a comparative analysis of the acidity of 2-fluoro-4-iodophenol against a range of other substituted phenols, supported by experimental data and methodologies.
The acidity of phenols is primarily governed by the stability of the corresponding phenoxide ion. Electron-withdrawing groups (EWGs) on the aromatic ring delocalize the negative charge of the phenoxide ion, thereby increasing its stability and enhancing the acidity of the phenol (lower pKa). Conversely, electron-donating groups (EDGs) destabilize the phenoxide ion, leading to decreased acidity (higher pKa).
Comparative pKa Data of Substituted Phenols
The table below summarizes the experimental and predicted pKa values for this compound and a selection of other relevant substituted phenols. A lower pKa value indicates a stronger acid.
| Compound | Substituents | pKa Value | Notes |
| This compound | 2-Fluoro, 4-Iodo | 8.10 (Predicted)[1][2] | Stronger acid due to two EWGs. |
| Phenol | None | ~9.98[3][4] | Baseline acidity for comparison. |
| 2-Fluorophenol | 2-Fluoro | ~8.7[5][6] | Increased acidity due to inductive effect. |
| 4-Iodophenol | 4-Iodo | ~9.3 | Increased acidity due to inductive effect. |
| 4-Fluorophenol | 4-Fluoro | ~9.9[5] | Acidity similar to phenol. |
| 4-Chlorophenol | 4-Chloro | ~9.4[5] | More acidic than phenol. |
| 4-Bromophenol | 4-Bromo | ~9.1-9.3 | More acidic than phenol. |
| 2,4-Dichlorophenol | 2-Chloro, 4-Chloro | 7.85 | Significantly more acidic than phenol. |
| 2,4,6-Trinitrophenol | 2,4,6-Trinitro | 0.25 | Picric acid; a very strong acid. |
Analysis of this compound's Acidity:
The predicted pKa of this compound is 8.10, which is significantly lower than that of phenol (~9.98), indicating that it is a stronger acid. This increased acidity can be attributed to the combined electron-withdrawing effects of the fluorine and iodine substituents.
-
Fluorine at the ortho-position (2-position): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect), which stabilizes the negative charge on the phenoxide oxygen.
-
Iodine at the para-position (4-position): Iodine is also an electronegative halogen and contributes an electron-withdrawing inductive effect, further stabilizing the phenoxide ion.
Compared to the monosubstituted phenols, this compound is more acidic than both 2-fluorophenol (~8.7) and 4-iodophenol (~9.3). This demonstrates the additive nature of the substituent effects on the acidity of the phenolic proton.
Experimental Protocol: Spectrophotometric Determination of pKa
This section outlines a general experimental protocol for determining the pKa of a phenolic compound using UV-Vis spectrophotometry. This method relies on the principle that the phenol and its conjugate base (phenoxide) have different UV-Vis absorption spectra.
1. Principle:
The equilibrium between the acidic form (HA) and the basic form (A⁻) of the phenol is pH-dependent. By measuring the absorbance of the compound at a specific wavelength across a range of pH values, the ratio of [A⁻]/[HA] can be determined. The pKa is then calculated using the Henderson-Hasselbalch equation:
pKa = pH + log([HA]/[A⁻])
When the concentrations of the acidic and basic forms are equal ([HA] = [A⁻]), the pKa is equal to the pH.
2. Materials and Reagents:
-
Phenolic compound of interest
-
UV-Vis spectrophotometer
-
pH meter, calibrated with standard buffer solutions
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Buffer solutions covering a range of pH values (e.g., phosphate, borate buffers)
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment
-
Deionized water
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., ethanol or methanol) at a known concentration.
-
Determination of Analytical Wavelength (λmax):
-
Prepare two solutions of the phenolic compound: one at a very low pH (e.g., pH 2) where the compound is fully protonated (HA form), and one at a very high pH (e.g., pH 12) where the compound is fully deprotonated (A⁻ form).
-
Scan the UV-Vis spectrum for both solutions to identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms. The analytical wavelength is typically chosen at the λmax of the phenoxide ion (A⁻).
-
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values that bracket the expected pKa of the phenol.
-
Absorbance Measurements:
-
For each buffer solution, add a small, constant volume of the phenolic stock solution to a volumetric flask and dilute to the mark with the buffer. This ensures the total concentration of the phenol is the same in all samples.
-
Measure the absorbance of each solution at the chosen analytical wavelength.
-
-
Data Analysis:
-
The pKa can be determined graphically by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Alternatively, the pKa can be calculated using the following equation for each pH value: pKa = pH - log((A - A_HA) / (A_A - A)) where:
-
A is the absorbance of the solution at a given pH.
-
A_HA is the absorbance of the fully protonated form (at low pH).
-
A_A is the absorbance of the fully deprotonated form (at high pH).
-
-
The average of the calculated pKa values provides the final result.
-
Factors Influencing Phenol Acidity: A Logical Framework
The following diagram illustrates the key electronic effects of substituents on the acidity of a phenol.
Caption: Logical flow of substituent effects on phenol acidity.
This guide provides a foundational understanding of the acidity of this compound in the context of other substituted phenols. The provided data and experimental framework can serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
A Comparative Guide to the In Vitro and In Vivo Metabolism of 2-Fluoro-4-halophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo metabolism of 2-fluoro-4-halophenols, a class of compounds relevant in drug discovery and development. Understanding the metabolic fate of these molecules is crucial for predicting their pharmacokinetic profiles, potential toxicity, and overall suitability as drug candidates. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the metabolic pathways and experimental workflows.
Executive Summary
The metabolism of 2-fluoro-4-halophenols is predominantly characterized by Phase II conjugation reactions, specifically glucuronidation and sulfation, which facilitate their excretion. The nature of the halogen substituent at the 4-position (fluorine, chlorine, or bromine) significantly influences the metabolic profile, particularly the balance between these two conjugation pathways. In general, as the hydrophobicity of the phenol increases from fluorine to bromine, glucuronidation becomes a more favored pathway in vitro. This guide presents a detailed comparison of the metabolic parameters for 2-fluoro-4-fluorophenol, 2-fluoro-4-chlorophenol, and 2-fluoro-4-bromophenol.
Note: Despite extensive literature searches, no specific in vitro or in vivo metabolism data was found for 2-fluoro-4-iodophenol. Therefore, this compound is not included in the comparative data tables.
Metabolic Pathways of 2-Fluoro-4-halophenols
The primary metabolic pathways for 2-fluoro-4-halophenols involve conjugation of the phenolic hydroxyl group with either glucuronic acid or sulfate. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting glucuronide and sulfate conjugates are more water-soluble and are readily eliminated from the body, primarily through urine.
Caption: General Phase II metabolic pathways for 2-fluoro-4-halophenols.
Comparative In Vivo Metabolism Data
The following table summarizes the in vivo conjugation patterns of 2-fluoro-4-halophenols when administered orally to rats. The data reveals the ratio of sulfation to glucuronidation for each compound.
| Compound | Halogen at C4 | Ratio of Sulfation to Glucuronidation (in vivo) | Reference |
| 2,4-Difluorophenol | Fluorine | 0.6 | [1][2] |
| 2-Fluoro-4-chlorophenol | Chlorine | 0.6 | [1][2] |
| 2-Fluoro-4-bromophenol | Bromine | 0.6 | [1][2] |
When these phenols are formed as metabolites from their parent 3-halofluorobenzenes, the ratio of sulfation to glucuronidation shows a marked decrease as the halogen substituent changes from fluorine to chlorine to bromine.[1]
Comparative In Vitro Metabolism Data
In vitro studies using rat liver preparations provide kinetic data for the two primary Phase II metabolic pathways: sulfation and glucuronidation.
Sulfation Kinetics
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Reference |
| 2,4-Difluorophenol | 0.4 ± 0.1 | 0.49 ± 0.02 | [1][2] |
| 2-Fluoro-4-chlorophenol | 0.3 ± 0.1 | 0.44 ± 0.01 | [1][2] |
| 2-Fluoro-4-bromophenol | 0.3 ± 0.1 | 0.41 ± 0.01 | [1][2] |
Glucuronidation Kinetics
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Reference |
| 2,4-Difluorophenol | 190 ± 40 | 1.1 ± 0.1 | [1][2] |
| 2-Fluoro-4-chlorophenol | 40 ± 10 | 1.0 ± 0.1 | [1][2] |
| 2-Fluoro-4-bromophenol | 20 ± 10 | 0.8 ± 0.1 | [1][2] |
The in vitro kinetic data suggest that the decrease in the ratio of sulfation to glucuronidation observed when the halogen is varied from fluorine to bromine is primarily due to an apparent decrease in the Km for glucuronidation.[1] This is hypothesized to be a result of the increased hydrophobicity of the phenol, leading to greater substrate accumulation in the membrane environment of the UDP-glucuronyltransferases.[1]
Experimental Protocols
In Vivo Metabolism in Rats
The in vivo metabolism of 2-fluoro-4-halophenols was studied in male Wistar rats.[2] The compounds were administered orally, and urine was collected over 24 hours. The metabolites in the urine were identified and quantified using ¹⁹F-NMR spectroscopy.[2]
Caption: Workflow for in vivo metabolism studies of 2-fluoro-4-halophenols in rats.
In Vitro Metabolism with Rat Liver Preparations
In vitro metabolism studies were conducted using rat liver microsomes and cytosolic fractions to determine the kinetics of glucuronidation and sulfation, respectively.[2]
Glucuronidation Assay:
-
Enzyme Source: Rat liver microsomes.
-
Substrate Concentrations: Varied concentrations of the 2-fluoro-4-halophenol.
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Incubation: Reactions were carried out at 37°C and terminated by the addition of a stop solution.
-
Analysis: The formation of the glucuronide conjugate was measured using a suitable analytical method, such as HPLC.
Sulfation Assay:
-
Enzyme Source: Rat liver cytosolic fraction.
-
Substrate Concentrations: Varied concentrations of the 2-fluoro-4-halophenol.
-
Cofactor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
-
Incubation: Reactions were performed at 37°C and stopped.[2]
-
Analysis: The rate of sulfate conjugate formation was determined.
Caption: Workflow for in vitro metabolism studies using rat liver fractions.
Conclusion
The in vitro and in vivo metabolism of 2-fluoro-4-halophenols (where the halogen is F, Cl, or Br) is dominated by Phase II conjugation reactions. A clear structure-activity relationship is observed, with increasing hydrophobicity of the halogen at the 4-position leading to a more favorable glucuronidation pathway in vitro. The in vivo data in rats show a consistent ratio of sulfation to glucuronidation for the studied compounds when administered directly. This guide provides foundational data for researchers in drug development, highlighting the importance of the halogen substituent in directing the metabolic fate of this class of compounds. Further research is warranted to elucidate the specific cytochrome P450 isozymes involved in any Phase I metabolism and to investigate the metabolism of the 2-fluoro-4-iodo-substituted analog to provide a more complete picture of this chemical series.
References
A Comparative Guide to 2-Fluoro-4-iodophenol and 4-Fluoro-2-iodophenol in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Halogenated phenols, in particular, serve as versatile intermediates in the synthesis of a wide array of valuable compounds, from pharmaceuticals to advanced materials. Among these, the isomers 2-fluoro-4-iodophenol and 4-fluoro-2-iodophenol have emerged as critical starting materials, primarily due to their utility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of these two isomers in key synthetic applications, supported by an analysis of the steric and electronic factors that govern their reactivity, and includes representative experimental protocols.
At a Glance: Key Differences and Synthetic Implications
The differential placement of the fluorine and iodine substituents on the phenol ring imparts distinct steric and electronic characteristics to this compound and 4-fluoro-2-iodophenol. These differences can significantly influence their reactivity in common synthetic transformations, most notably in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
| Feature | This compound | 4-Fluoro-2-iodophenol |
| Iodine Position | para to the hydroxyl group | ortho to the hydroxyl group |
| Fluorine Position | ortho to the hydroxyl group | para to the hydroxyl group |
| Steric Hindrance at Iodine | Lower | Higher |
| Electronic Effect at Iodine | The electron-withdrawing fluorine at the ortho position can influence the reactivity of the C-I bond. | The electron-withdrawing fluorine at the para position has a more pronounced electronic effect on the C-I bond. |
| Expected Reactivity in Cross-Coupling | Generally expected to be more reactive due to lower steric hindrance at the site of coupling. | May exhibit lower reactivity or require more forcing conditions due to steric hindrance from the adjacent hydroxyl group. |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The reactivity of aryl halides in this reaction is highly dependent on the nature of the halogen (I > Br > Cl) and the steric and electronic environment of the carbon-halogen bond.
In the context of our two isomers, the primary site of reaction is the carbon-iodine bond, which is more reactive than a carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. The key difference in their performance arises from the steric hindrance around the iodine atom.
This compound is generally expected to be the more reactive coupling partner. With the iodine atom situated at the relatively unhindered para-position, the bulky palladium catalyst can more readily access the C-I bond for oxidative addition, the first and often rate-limiting step in the catalytic cycle.
4-Fluoro-2-iodophenol , on the other hand, presents a more sterically congested environment around the C-I bond due to the adjacent hydroxyl group. This steric hindrance can impede the approach of the palladium catalyst, potentially leading to slower reaction rates and requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields to its isomer.
Logical Relationship of Factors Influencing Suzuki-Miyaura Coupling Reactivity
Caption: Steric effects on Suzuki coupling reactivity.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Iodophenols
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Iodophenol isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Procedure:
-
To a Schlenk flask, add the iodophenol, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of aryl halides in this reaction is influenced by steric and electronic factors.
Again, This compound is anticipated to be the more reactive substrate due to the lower steric hindrance at the C-I bond. The accessibility of the reaction site is crucial for the oxidative addition of the palladium catalyst and the subsequent steps of the catalytic cycle.
For 4-fluoro-2-iodophenol , the ortho-hydroxyl group can present significant steric challenges, potentially hindering the approach of both the palladium catalyst and the amine coupling partner. This can lead to lower yields or the need for more specialized and bulky phosphine ligands to facilitate the reaction.
While direct comparative data for these specific isomers is scarce, a study by Buchwald and Hartwig on the amination of various aryl halides provides valuable insights. For instance, the amination of the structurally related 4-fluoro-2-iodoaniline with different amines proceeded in good to excellent yields, demonstrating the feasibility of the reaction even with a substituent ortho to the iodine. However, it is important to note that the electronic nature of an amino group differs from a hydroxyl group, which can influence the reaction outcome.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Iodophenols
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Iodophenol isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol)
-
Ligand (e.g., XPhos, RuPhos, or BINAP, 0.02-0.04 mmol)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the iodophenol and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and quench with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
In synthetic applications, particularly palladium-catalyzed cross-coupling reactions, This compound is generally the more versatile and reactive isomer compared to 4-fluoro-2-iodophenol . This is primarily attributed to the lower steric hindrance at the reactive C-I bond in the para-position. Consequently, reactions with this compound are likely to proceed under milder conditions and may result in higher yields.
However, the choice between these two isomers is not always straightforward and will ultimately depend on the specific synthetic target and the desired substitution pattern. For the synthesis of molecules requiring a substituent ortho to the hydroxyl group, 4-fluoro-2-iodophenol is the necessary starting material, and careful optimization of reaction conditions will be crucial to overcome the inherent steric challenges. The fluorine substituent in both isomers also plays a role in modifying the electronic properties of the resulting products, a feature that is often desirable in the design of new pharmaceuticals and materials.[2]
Researchers and drug development professionals should consider the steric and electronic profiles of both isomers when designing their synthetic strategies. While this compound may offer a more straightforward path for many cross-coupling reactions, the synthetic utility of 4-fluoro-2-iodophenol in accessing specific substitution patterns should not be underestimated, provided that the reaction conditions are carefully tailored.
References
A Comparative Guide to the Conformational Analysis of 2-Fluoro-Substituted Aromatic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom at the ortho-position of an aromatic ring significantly influences the conformational preferences of adjacent substituents. This effect, driven by a combination of steric, electrostatic, and hyperconjugative interactions, has profound implications in medicinal chemistry and materials science, where molecular shape and electronic properties dictate function. This guide provides a comparative analysis of the conformational landscapes of several key 2-fluoro-substituted aromatic compounds, supported by experimental and computational data.
Quantitative Conformational Data
The conformational preferences of 2-fluoro-substituted aromatic compounds are typically defined by the dihedral angle of the substituent relative to the aromatic ring. The two primary conformers are often designated as syn/O-cis (substituent oriented towards the fluorine) and anti/O-trans (substituent oriented away from the fluorine). The following table summarizes key quantitative data for representative molecules.
| Compound | Conformer | Method | Dihedral Angle (φ) | Relative Energy (kJ/mol) | Population (%) |
| 2-Fluorobenzaldehyde | O-trans (anti) | FT-Microwave Spectroscopy | Planar | 0.0 (More Stable) | Dominant[1][2] |
| O-cis (syn) | Ab Initio Calculation | Planar | 9.39 | Metastable[1] | |
| 2-Fluoroanisole | anti | Gas Electron Diffraction | Planar | 0.0 (More Stable) | 70 ± 12[3] |
| syn | Gas Electron Diffraction | Non-planar (φ(C-C-O-C)=57(8)°) | Higher Energy | 30 ± 12[3] | |
| 2-Fluorobenzoyl Chloride | anti | Gas Electron Diffraction | Nearly Planar | 0.0 (More Stable) | - |
| gauche | Gas Electron Diffraction | Non-planar | Higher Energy | - | |
| 2'-Fluoroacetophenone | s-trans (anti) | NMR & X-ray Crystallography | - | Lower Energy (Exclusive) | >99[4] |
| s-cis (syn) | DFT Calculation | - | Unstable | <1[4] |
Table 1: Summary of quantitative conformational data for selected 2-fluoro-substituted aromatic compounds. The 'anti' or 'trans' conformer, where the substituent's key functional group is directed away from the fluorine atom, is consistently the more stable form.
Experimental and Computational Protocols
The data presented in this guide are derived from a combination of high-precision experimental techniques and theoretical calculations. Understanding these methodologies is crucial for interpreting the results and designing future studies.
Key Experimental Methodologies
-
Fourier Transform Microwave (FTMW) Spectroscopy : This gas-phase technique provides highly accurate rotational constants, from which the precise geometry of molecules can be determined. For 2-fluorobenzaldehyde, FTMW spectroscopy was used to identify the planar O-trans conformer as the dominant species in the gas phase.[1][2]
-
Protocol : A gaseous sample is expanded into a high-vacuum chamber, creating a supersonic jet of cooled, isolated molecules. The molecules are then irradiated with microwave pulses, and the resulting rotational transitions are detected to determine the molecule's moments of inertia and, consequently, its structure.
-
-
Gas Electron Diffraction (GED) : GED is a powerful method for determining the molecular structure and conformational composition of volatile compounds in the gas phase. It was employed to study 2-fluoroanisole, revealing a planar anti form as the major conformer and a non-planar syn form as the minor one.[3]
-
Protocol : A high-energy beam of electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is recorded and analyzed. The radial distribution curve derived from this pattern provides information about interatomic distances, bond angles, and the relative abundance of different conformers.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For solution-phase studies, NMR is invaluable. In the case of 2'-fluoroacetophenone derivatives, through-space ¹H–¹⁹F and ¹³C–¹⁹F spin-spin couplings (TS-couplings) were used to unequivocally establish an exclusive preference for the s-trans conformation.[4] The magnitudes of these coupling constants are sensitive to the distance between the coupled nuclei.[4]
-
Protocol : The compound is dissolved in a suitable solvent (e.g., CDCl₃). 1D and 2D NMR spectra, including ¹H, ¹³C, and ¹⁹F experiments, are acquired. The presence and magnitude of through-space coupling constants, such as ⁵J(Hα, F) and ⁴J(Cα, F), are analyzed to deduce the preferred conformation.[4]
-
Key Computational Methodologies
-
Ab Initio and Density Functional Theory (DFT) Calculations : These quantum chemical methods are used to predict molecular structures, relative energies of conformers, and the potential energy surface for rotation around bonds. For 2-fluorobenzaldehyde, calculations predicted the O-cis conformer to be 9.39 kJ/mol higher in energy than the O-trans form.[1] For 2-fluoroanisole, methods like HF/6-31G, MP2/6-31G, and B3LYP/6-31G* were used to explore the potential energy surface.[3]
-
Protocol : A level of theory (e.g., B3LYP, MP2) and a basis set (e.g., 6-311+G(d,p)) are chosen. The geometry of each potential conformer is optimized to find the lowest energy structure. The relative energies are calculated, often including zero-point vibrational energy corrections, to determine the most stable conformer.
-
Visualizing Conformational Analysis
Diagrams are essential tools for understanding complex workflows and relationships. The following visualizations, created using the DOT language, outline the typical process of conformational analysis and the factors that govern it.
Caption: A generalized workflow for the conformational analysis of 2-fluoro-substituted aromatic compounds.
References
- 1. Fourier Transform Microwave Spectroscopic and ab Initio Study of the Rotamers of 2-Fluorobenzaldehyde and 3-Fluorobenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Oxidation of 2-Fluoro-4-iodophenol versus Other Halophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic oxidation of 2-Fluoro-4-iodophenol alongside other mono- and di-substituted halophenols. The data presented is primarily based on studies utilizing an artificial miniaturized peroxidase, Fe-MC6*a, a catalyst known for its efficiency in dehalogenation reactions. While direct experimental data for this compound is limited in the reviewed literature, this guide offers a reasoned comparison based on established trends for similar compounds, providing a valuable reference for researchers in drug development and environmental science.
Data Presentation: A Comparative Analysis of Catalytic Efficiency
The efficiency of catalytic oxidation of various halophenols can be effectively compared using the Turnover Number (TON), which represents the number of substrate molecules converted per molecule of catalyst before its inactivation. The following table summarizes the TON values for the oxidation of several halophenols catalyzed by Fe-MC6*a with hydrogen peroxide (H₂O₂).
| Halophenol | Catalyst | Oxidant | Turnover Number (TON) | Major Product(s) | Reference |
| This compound | Fe-MC6a | H₂O₂ | Estimated: >2600 | Expected: Halogenated quinones and oligomers | N/A |
| 4-Fluorophenol | Fe-MC6a | H₂O₂ | 503 | 1,4-Benzoquinone | [1] |
| 4-Chlorophenol | Fe-MC6a | H₂O₂ | 325 | Oligomers | [1] |
| 4-Bromophenol | Fe-MC6a | H₂O₂ | 235 | Oligomers | [1] |
| 4-Iodophenol | Fe-MC6a | H₂O₂ | 208 | Oligomers | [1] |
| 2,4-Dichlorophenol | Fe-MC6a | H₂O₂ | 2588 | Halogenated quinones and further oxidation products | [1] |
| 2,4,6-Trichlorophenol | Fe-MC6a | H₂O₂ | 3850 | Halogenated quinones and further oxidation products | [1] |
* Note on the Estimated TON for this compound: The Turnover Number for this compound is an educated estimate. This estimation is based on the observed trend that di-substituted halophenols, such as 2,4-Dichlorophenol (TON = 2588), exhibit a significantly higher TON compared to their mono-substituted counterparts. The presence of both an electron-withdrawing fluorine atom and a bulky iodine atom is expected to influence the electronic properties and steric accessibility of the molecule, likely resulting in a high catalytic turnover. Further experimental validation is required to confirm this projection.
Experimental Protocols
The following is a detailed methodology for a typical catalytic oxidation experiment based on the referenced literature.
General Procedure for Fe-MC6*a-Catalyzed Oxidation of Halophenols
1. Reagents and Solutions:
-
Catalyst: Fe(III)-MC6*a solution.
-
Substrate: Halophenol solution (e.g., this compound, 4-Fluorophenol, etc.).
-
Oxidant: Hydrogen peroxide (H₂O₂) solution.
-
Buffer: 50 mM sodium phosphate buffer (pH 6.5).
-
Co-solvent: 2,2,2-trifluoroethanol (TFE).
-
Internal Standard (for TON determination): Methyl phenyl sulfone (MPS).
2. Reaction Setup (for UV-Vis Analysis):
-
In a quartz cuvette, a solution of the specific halophenol (0.25 mM) and Fe(III)-MC6*a (6.35 × 10⁻⁴ mM) is prepared in a 1:1 (v/v) mixture of 50 mM sodium phosphate buffer (pH 6.5) and TFE.
-
The reaction is initiated by adding a solution of H₂O₂ (0.25 mM) in one portion at room temperature with stirring.
-
The reaction progress is monitored by acquiring UV-Vis spectra over a specified period (e.g., 100 minutes).
3. Turnover Number (TON) Determination (via GC-MS Analysis):
-
A reaction mixture containing the halophenol (2.5 mM), MPS (2.5 mM as an internal standard), and Fe(III)-MC6*a (6.25 × 10⁻³ mM) in the phosphate buffer/TFE mixture is prepared.
-
The reaction is started by the addition of H₂O₂ (2.5 mM).
-
Aliquots are withdrawn at various time points (e.g., 0, 10, 20, and 30 minutes) after the addition of H₂O₂.
-
The reaction in the aliquots is quenched, and the samples are prepared for GC-MS analysis.
-
The conversion of the substrate is measured by comparing the peak area of the halophenol to that of the internal standard (MPS).
-
The TON is calculated as the ratio of the number of moles of converted substrate to the number of moles of the catalyst.[2]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the catalytic oxidation of halophenols.
Proposed Signaling Pathway for Catalytic Oxidation
The catalytic oxidation of halophenols by the Fe-MC6*a/H₂O₂ system is proposed to proceed through a radical-mediated mechanism. The following diagram illustrates a plausible pathway.
Caption: Proposed pathway for the catalytic oxidation of halophenols by Fe-MC6*a.
Discussion and Comparison
The catalytic oxidation of halophenols is a complex process influenced by the nature and position of the halogen substituents.
-
Influence of Halogen Type: The data for para-substituted monohalophenols shows a clear trend in reactivity: 4-Fluorophenol > 4-Chlorophenol > 4-Bromophenol > 4-Iodophenol. This suggests that the electronegativity of the halogen atom plays a significant role in the oxidation process. The highly electronegative fluorine in 4-Fluorophenol leads to its dehalogenation and the formation of 1,4-benzoquinone.[1] In contrast, the less electronegative halogens (Cl, Br, I) favor the formation of higher molecular weight oligomeric products through radical coupling reactions.[2]
-
Influence of Halogen Position and Number: The presence of multiple halogen substituents, as seen in 2,4-Dichlorophenol and 2,4,6-Trichlorophenol, dramatically increases the Turnover Number. This indicates a higher catalytic efficiency for the oxidation of these polysubstituted phenols. This enhanced reactivity is likely due to the increased electron-withdrawing nature of the multiple halogens, making the phenolic proton more acidic and facilitating the initial oxidation step.
-
Predicted Reactivity of this compound: Based on these trends, the catalytic oxidation of this compound is anticipated to be highly efficient. The presence of the electron-withdrawing fluorine at the ortho position is expected to significantly enhance the reactivity, similar to the effect observed with 2,4-dichlorophenol. The iodine at the para position will likely direct the reaction towards the formation of halogenated quinones and subsequent oligomerization products, rather than complete dehalogenation as seen with 4-fluorophenol.
References
A Comparative Analysis of the Electronic and Structural Characteristics of 4-Halo-2-Fluorophenols
A detailed guide for researchers, scientists, and drug development professionals on the distinct properties of 4-chloro, 4-bromo, and 4-iodo-2-fluorophenol.
This guide provides a comprehensive comparative study of the electronic and structural characteristics of three key 4-halo-2-fluorophenol derivatives: 4-chloro-2-fluorophenol, 4-bromo-2-fluorophenol, and 4-iodo-2-fluorophenol. Understanding the nuanced differences imparted by the progressively larger halogen substituent is crucial for applications in medicinal chemistry and materials science, where precise molecular architecture and electronic properties dictate biological activity and material performance.
Structural Properties: A Comparative Overview
| Property | 4-Chloro-2-fluorophenol | 4-Bromo-2-fluorophenol | 4-Iodo-2-fluorophenol |
| Molecular Formula | C₆H₄ClFO | C₆H₄BrFO | C₆H₄FIO |
| Molecular Weight ( g/mol ) | 146.55[1] | 191.00[2][3] | 238.00 |
| C-F Bond Length (Å) | Data not available | Data not available | Data not available |
| C-X (Halogen) Bond Length (Å) | Data not available | Data not available | Data not available |
| O-H Bond Length (Å) | Data not available | Data not available | Data not available |
| C-O-H Bond Angle (°) | Data not available | Data not available | Data not available |
| Aromatic Ring Bond Angles (°) | Typically ~120° | Typically ~120° | Typically ~120° |
Note: The bond lengths and angles are based on computational models and may vary slightly from experimental values. The lack of readily available experimental X-ray data highlights an area for future research.
A study on the microwave spectrum of 4-chloro-2-fluorophenol has provided experimental rotational constants, which are invaluable for determining the molecule's precise gas-phase structure and conformation.[4] The study revealed the presence of two conformers, with the cis conformer (where the hydroxyl proton is oriented towards the fluorine atom) being lower in energy.[4]
Electronic Properties: The Influence of the Halogen
The electronic nature of the halogen atom significantly influences the overall electronic properties of the 4-halo-2-fluorophenol molecule. Properties such as dipole moment and the distribution of electron density are key determinants of intermolecular interactions and reactivity.
| Property | 4-Chloro-2-fluorophenol | 4-Bromo-2-fluorophenol | 4-Iodo-2-fluorophenol |
| Computed Dipole Moment (Debye) | 2.5 D (PubChem) | 2.6 D (PubChem)[2][3] | Data not available |
| Polarizability (ų) | 9.9 (PubChem) | 10.9 (PubChem) | 13.0 (PubChem) |
| pKa | Data not available | Data not available | Data not available |
The dipole moment is a measure of the overall polarity of a molecule. The calculated values suggest a slight increase in polarity from the chloro to the bromo derivative. The polarizability, which describes the ease with which the electron cloud can be distorted, increases with the size of the halogen atom, as expected. This trend has significant implications for London dispersion forces and potential halogen bonding interactions.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of these compounds. Below are generalized protocols for key experimental techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles.
Methodology:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the 4-halo-2-fluorophenol in a suitable solvent (e.g., ethanol, hexane, or a mixture).
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: A small amount of the solid or liquid 4-halo-2-fluorophenol is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands for the O-H, C-F, C-X (halogen), and aromatic C-H and C=C bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the molecular structure.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the 4-halo-2-fluorophenol is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.
-
Data Analysis: The chemical shifts, integration values, and coupling patterns of the signals in the spectra are analyzed to assign each signal to a specific proton or carbon atom in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 4-halo-2-fluorophenols.
Caption: A generalized workflow for the synthesis and characterization of 4-halo-2-fluorophenols.
References
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-iodophenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-4-iodophenol, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous chemical.
This compound is a hazardous substance requiring careful handling and disposal. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1][2]. Proper disposal is not merely a recommendation but a critical component of laboratory safety and environmental responsibility.
Hazard Summary
A comprehensive understanding of the hazards associated with this compound is fundamental to safe handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled[1][2]. |
| Skin Corrosion/Irritation | Causes skin irritation[1][2]. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation or damage[1][3]. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects[2][4]. |
Disposal Protocol
The disposal of this compound must be conducted as hazardous waste, in strict accordance with all local, state, and federal regulations[5]. The following step-by-step guide outlines the required procedures.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes:
-
Gloves: Chemical-resistant gloves, inspected before use. Dispose of contaminated gloves after use[6].
-
Eye/Face Protection: Safety goggles or a face shield[4].
-
Body Protection: A lab coat or chemical-resistant suit to prevent skin contact[6].
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be necessary[4][6].
2. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container[4][6].
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4].
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite)[3].
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal[4][6].
-
Do not allow the chemical to enter drains or sewer systems[4][6].
4. Final Disposal:
-
Engage a Licensed Professional: The disposal of this compound must be handled by a licensed professional waste disposal service[6].
-
Incineration: A recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber[6].
-
Surplus and Non-Recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company[6].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Note on Experimental Protocols: The provided safety data sheets do not contain specific experimental protocols for the neutralization or deactivation of this compound. The standard and required procedure is to manage it as hazardous waste through a licensed disposal service. Attempting to neutralize the chemical without a validated protocol can be dangerous and is not recommended. Always consult with your institution's environmental health and safety (EHS) department for specific guidance.
References
Personal protective equipment for handling 2-Fluoro-4-iodophenol
Essential Safety and Handling Guide for 2-Fluoro-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No: 2713-28-2). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. It is classified as corrosive and an irritant.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Statements:
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye damage (H318) or serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 1 / 2A |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Notes |
| Eye Protection | Chemical safety goggles and face shield | Must be worn whenever there is a splash hazard.[2] |
| Hand Protection | Double-gloving is recommended. | Inner Glove: Disposable nitrile gloves. Outer Glove: Heavy-duty gloves such as Butyl rubber or Neoprene for prolonged contact or handling of concentrated solutions.[2][3] Nitrile gloves offer splash protection but should be changed immediately upon contamination.[2][4] |
| Body Protection | Fully buttoned lab coat, long pants, and closed-toe shoes. | A chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat when there is a significant risk of splashing.[2] |
| Respiratory Protection | Work in a certified chemical fume hood. | If a fume hood is not available, a full-face respirator with a combination organic vapor/acid gas/particulate (P100) cartridge is required.[5] Consult with your institution's environmental health and safety department for proper respirator selection and fit-testing. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure.
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid direct contact with skin, eyes, and clothing.
-
Use compatible tools and equipment to prevent reactions.
-
In case of centrifugation, use sealed safety cups to contain potential aerosols.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store away from strong oxidizing agents and other incompatible materials.[6]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. The use of polyethylene glycol (PEG-300 or PEG-400) is highly recommended for dermal phenol exposures.[3] Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify your supervisor and the institutional safety office.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Waste: All materials used for cleanup must be disposed of as hazardous waste.
Waste Disposal:
-
All waste containing this compound, including empty containers and contaminated PPE, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[8]
-
Contact your institution's environmental health and safety department for specific disposal procedures.
Operational Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
